10-Deacetyl-7-methyl Baccatin III
Description
Properties
CAS No. |
1444818-14-7 |
|---|---|
Molecular Formula |
C30H38O10 |
Molecular Weight |
558.624 |
InChI |
InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30+/m0/s1 |
InChI Key |
IWJSBKNWKLQICP-AYZYBLPVSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |
Synonyms |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-6,9,11-trihydroxy-4-methoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 10-Deacetyl-7-methyl Baccatin III: A Strategic Intermediate in Taxane Synthesis
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and strategic application of 10-Deacetyl-7-methyl Baccatin III. As a key intermediate in the semi-synthesis of potent anticancer agents, a thorough understanding of this molecule is paramount for innovation in oncology drug development.
Introduction: The Strategic Importance of a Protected Precursor
The taxane class of diterpenoids, headlined by the blockbuster drugs paclitaxel and docetaxel, has revolutionized cancer chemotherapy. Their unique mechanism of action—promoting microtubule assembly and stabilization—induces cell cycle arrest and apoptosis, making them indispensable in the treatment of breast, ovarian, and lung cancers, among others. The complete chemical synthesis of these complex molecules is commercially unfeasible, necessitating semi-synthetic routes from naturally occurring precursors.
The most abundant and widely used precursor is 10-Deacetylbaccatin III (10-DAB), extracted from the renewable needles of the yew tree (Taxus baccata).[1][2][3] However, the selective functionalization of 10-DAB is a critical challenge in the synthesis of taxanes. This guide focuses on 10-Deacetyl-7-methyl Baccatin III (10-DMB), a pivotal derivative where the C7 hydroxyl group is protected as a methyl ether. This seemingly minor modification provides a significant strategic advantage, enabling more efficient and higher-yielding pathways to the final active pharmaceutical ingredients.
Chemical Structure and Physicochemical Properties
10-Deacetyl-7-methyl Baccatin III possesses the characteristic tetracyclic taxane core. Its structure is distinguished from its parent compound, 10-DAB, by the presence of a methyl group at the C7 position, which alters its reactivity and handling properties.
Figure 1. Core structure of 10-Deacetyl-7-methyl Baccatin III.
Physicochemical Data
The fundamental properties of 10-DMB are critical for its purification, characterization, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₈O₁₀ | [4][5] |
| Molecular Weight | 558.62 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 232-234 °C (for a closely related derivative) | [7] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol. Insoluble in water. | [3][6][8] |
| Storage Temperature | -20°C for long-term stability | [6] |
Spectroscopic Profile
Structural confirmation and purity analysis of 10-DMB are routinely performed using a suite of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is complex, showing characteristic signals for the taxane skeleton. Diagnostic peaks include a singlet corresponding to the C7-methoxy protons, singlets for the acetyl and gem-dimethyl groups, and multiplets for the aromatic protons of the C2-benzoyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum confirms the presence of 30 distinct carbon atoms. Key resonances include those for the ester carbonyls, the carbons of the benzoyl group, the C7-methoxy carbon, and the carbons of the intricate tetracyclic core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₃₀H₃₈O₁₀), providing definitive evidence of the compound's identity.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for hydroxyl (O-H) stretching (around 3400-3500 cm⁻¹), carbonyl (C=O) stretching from the ester and ketone groups (around 1700-1750 cm⁻¹), and C-O stretching.
Synthesis and Manufacturing
While taxanes are natural products, 10-DMB is primarily produced via semi-synthesis from the more abundant 10-DAB. This targeted chemical modification is a cornerstone of the paclitaxel and docetaxel manufacturing process.
Semi-Synthetic Pathway from 10-Deacetylbaccatin III
The conversion of 10-DAB to 10-DMB involves the selective methylation of the C7 hydroxyl group. The challenge lies in performing this modification without affecting the other hydroxyl groups at the C1, C10, and C13 positions.
Figure 2. General workflow for the semi-synthesis of 10-DMB.
Experimental Protocol: Selective C7-Methylation of 10-DAB
This protocol is a representative methodology and requires optimization for scale and specific laboratory conditions. All operations must be conducted by qualified personnel in a controlled laboratory environment.
-
System Preparation: A multi-necked, round-bottom flask is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and fitted with a magnetic stirrer, thermometer, and septum.
-
Reagent Dissolution: 10-Deacetylbaccatin III (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to 0°C using an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) is added portion-wise. The mixture is stirred for 30-60 minutes at 0°C. Note: Hydrogen gas is evolved.
-
Methylation: Methyl iodide (CH₃I, >1.5 eq) is added dropwise via syringe.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 4-8 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, the reaction is carefully cooled back to 0°C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
-
Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 10-Deacetyl-7-methyl Baccatin III.
Rationale for Experimental Design (E-E-A-T)
-
Expertise - Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. This is critical because it deprotonates the hydroxyl group to form an alkoxide without competing in a nucleophilic substitution (Sₙ2) reaction with the methyl iodide. The C7-OH is preferentially deprotonated under these conditions over the more sterically hindered C10-OH and C13-OH.
-
Experience - Anhydrous Conditions: The reaction must be scrupulously dry. NaH reacts violently with water, and any moisture would consume the base, preventing the desired deprotonation of 10-DAB and leading to failed or low-yielding reactions.
-
Trustworthiness - In-Process Controls: Monitoring the reaction by TLC or HPLC is a self-validating step. It provides direct evidence of the consumption of starting material and the formation of the product, allowing for a precise determination of the reaction endpoint and preventing the formation of byproducts from over-reaction.
-
Authoritative Grounding - Purification: The polarity of 10-DAB, 10-DMB, and potential byproducts are sufficiently different to allow for effective separation using silica gel chromatography. This is a standard and universally accepted method for purifying moderately polar organic compounds.[1]
Application in Pharmaceutical Drug Development
The primary value of 10-DMB is its role as a "pre-protected" intermediate for the synthesis of paclitaxel, docetaxel, and novel taxane analogues. The crucial step in converting the baccatin core into a clinically active drug is the esterification of the C13-hydroxyl group with a complex side chain.
Figure 3. Logical workflow illustrating the strategic advantage of 10-DMB.
By methylating the C7 hydroxyl, chemists effectively block this position from reacting during the subsequent esterification step. This directed synthesis significantly improves the yield and purity of the C13-acylated product, simplifying the downstream purification process and making the entire manufacturing chain more efficient and cost-effective. This strategy of selective protection and deprotection is a fundamental principle in the complex synthesis of natural products.[9]
Conclusion and Future Outlook
10-Deacetyl-7-methyl Baccatin III is more than just a chemical compound; it is a strategic tool in the synthesis of life-saving cancer therapies. Its preparation from 10-DAB exemplifies a critical enabling step in medicinal chemistry, solving the challenge of regioselectivity in a complex molecule.
Future advancements in this field will likely focus on:
-
Greener Synthesis: Developing catalytic or enzymatic methods for the C7-methylation that avoid the use of stoichiometric, hazardous reagents like sodium hydride.
-
Flow Chemistry: Implementing the synthesis in continuous flow reactors to improve safety, consistency, and scalability.
-
Novel Analogs: Using 10-DMB as a versatile starting point for creating next-generation taxanes with improved efficacy, enhanced solubility, and the ability to overcome drug resistance mechanisms.
A deep understanding of the properties and synthesis of intermediates like 10-DMB is essential for any scientist or professional aiming to contribute to the field of oncology drug development and manufacturing.
References
-
Holton, R. A., Zhang, Z., Clarke, P. A., Nadizadeh, H., & Procter, D. J. (1998). Selective protection of the C(7) and C(10) hydroxyl groups in 10-deacetyl baccatin III. Tetrahedron Letters, 39(18), 2883–2886. [Link]
- European Patent Office. (n.d.). Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III.
-
Nicolaou, K. C., et al. (2014). Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]
-
precisionFDA. (n.d.). 7-EPI-10-DEACETYL-BACCATIN III. [Link]
-
BioOrganics. (n.d.). 10-Deacetyl-7-methyl Baccatin III-D3. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage. [Link]
-
Wikipedia. (2023). Paclitaxel total synthesis. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. [Link]
-
Wikipedia. (2023). 10-Deacetylbaccatin. [Link]
-
Walker, K., & Croteau, R. (2000). Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences, 97(25), 13591–13596. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 10-DABIII. [Link]
-
MDPI. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. International Journal of Molecular Sciences, 25(11), 6099. [Link]
-
Pharmaffiliates. (n.d.). Baccatin III and its Impurities. [Link]
-
Scilit. (n.d.). Chemical studies of 10-deacetyl baccatin III. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1444818-14-7 | Product Name : 10-Deacetyl-7-methyl Baccatin III. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 10-Deacetylbaccatin-III - LKT Labs [lktlabs.com]
- 7. biomol.com [biomol.com]
- 8. 10-Deacetylbaccatin III | 32981-86-5 [chemicalbook.com]
- 9. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Key Paclitaxel Precursors: 10-Deacetylbaccatin III and its 7-Methyl Derivative
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: The Central Role of Taxane Precursors in Oncology
The intricate molecular architecture of paclitaxel (Taxol®), a cornerstone in modern chemotherapy, has presented formidable challenges for total chemical synthesis on an industrial scale[1][2]. Consequently, the semi-synthesis of this vital anti-cancer agent from naturally abundant precursors has become the predominant and most economically viable manufacturing route[3]. Among these precursors, 10-Deacetylbaccatin III (10-DAB) stands out as a pivotal intermediate, readily extracted from the needles and twigs of the European yew tree, Taxus baccata[1]. This technical guide provides a comprehensive analysis of 10-DAB, its chemical properties, and its conversion to paclitaxel. Furthermore, it explores the lesser-known derivative, 10-Deacetyl-7-methyl Baccatin III, offering a comparative perspective for researchers in the field of medicinal chemistry and drug development.
Comparative Analysis: 10-Deacetyl-7-methyl Baccatin III vs. 10-Deacetylbaccatin III (10-DAB)
The primary structural difference between these two taxane analogs lies in the substitution at the C7 position of the baccatin core. In 10-DAB, a hydroxyl group is present at this position, whereas in 10-Deacetyl-7-methyl Baccatin III, this is replaced by a methoxy group. This seemingly minor alteration has significant implications for the chemical reactivity and utility of the molecule as a precursor in semi-synthesis.
While 10-DAB is a well-characterized and widely utilized precursor for both paclitaxel and docetaxel (Taxotere®), information regarding 10-Deacetyl-7-methyl Baccatin III is sparse in the scientific literature[4][5]. Its limited availability from commercial suppliers and the absence of detailed studies on its application in paclitaxel synthesis suggest it is a minor or less-studied derivative.
The presence of a hydroxyl group at C7 in 10-DAB is a key feature for its role in semi-synthesis. This hydroxyl group is typically protected during the initial stages of the synthesis to prevent unwanted side reactions while other parts of the molecule are modified[6][7]. The choice of protecting group is crucial for the overall efficiency of the synthesis. In contrast, the methoxy group in 10-Deacetyl-7-methyl Baccatin III is a non-reactive ether linkage. While this inherent protection of the C7 position could in theory simplify the synthetic route by eliminating a protection step, it may also alter the overall reactivity and conformation of the molecule, potentially impacting subsequent reaction yields and the biological activity of any resulting paclitaxel analogs.
The following table summarizes the available physicochemical properties of these two compounds for a direct comparison:
| Property | 10-Deacetyl-7-methyl Baccatin III | 10-Deacetylbaccatin III (10-DAB) |
| Molecular Formula | C30H38O10[4] | C29H36O10[8] |
| Molecular Weight | 558.62 g/mol [4] | 544.59 g/mol [8] |
| Appearance | Not widely reported | White to off-white powder, colorless solid |
| Melting Point | Not widely reported | 234 °C[8] |
| Solubility | Not widely reported | Soluble in methanol; Insoluble in water and ethanol |
Chemical Structures and Biosynthetic Context
The foundational structure for both molecules is the complex taxane core. The methylation at the C7 position of 10-Deacetyl-7-methyl Baccatin III represents a key structural divergence from the more common 10-DAB.
Figure 1: Chemical structure of 10-Deacetylbaccatin III (10-DAB).
A definitive, publicly available structure for 10-Deacetyl-7-methyl Baccatin III is not readily found in scientific literature, highlighting its relative obscurity.
Biosynthetically, 10-DAB is a key intermediate in the multi-step pathway that produces paclitaxel in yew trees[1]. This pathway involves a series of enzymatic hydroxylations, acylations, and rearrangements of the taxane skeleton. The formation of 10-DAB is a crucial juncture, setting the stage for the final attachment of the C13 side chain, a critical step for the molecule's potent anti-cancer activity.
The Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB): A Step-by-Step Protocol
The conversion of 10-DAB to paclitaxel is a multi-step process that has been optimized over the years by various research groups, most notably by Holton and Ojima[9]. The general strategy involves the protection of the reactive hydroxyl groups, followed by the attachment of the C13 side chain, and finally, deprotection to yield paclitaxel.
Figure 2: Generalized workflow for the semi-synthesis of Paclitaxel from 10-DAB.
Experimental Protocol: A Consolidated Approach
The following protocol represents a consolidated methodology derived from established synthetic routes.
Step 1: Protection of the C7 Hydroxyl Group
-
Objective: To selectively protect the C7 hydroxyl group to prevent its interference in subsequent reactions. The triethylsilyl (TES) group is a commonly used protecting group for this purpose.
-
Procedure:
-
Dissolve 10-Deacetylbaccatin III (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilyl chloride (TESCl, ~1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-O-TES-10-deacetylbaccatin III.
-
-
Expected Yield: 85-95%
Step 2: Acetylation of the C10 Hydroxyl Group
-
Objective: To introduce the acetyl group at the C10 position, a key structural feature of baccatin III and paclitaxel.
-
Procedure:
-
Dissolve 7-O-TES-10-deacetylbaccatin III (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP, catalytic amount) and acetic anhydride (Ac₂O, ~2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 7-O-TES-baccatin III is often used in the next step without further purification.
-
-
Expected Yield: >95%
Step 3: Attachment of the C13 Side Chain (Ojima Lactam Method)
-
Objective: To couple the C13 side chain, which is crucial for the biological activity of paclitaxel. The Ojima β-lactam method is a highly efficient and stereoselective approach[9][10].
-
Procedure:
-
Dissolve 7-O-TES-baccatin III (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -40 °C.
-
Add a solution of lithium bis(trimethylsilyl)amide (LHMDS, ~1.1 eq) in THF dropwise.
-
After stirring for 30 minutes at -40 °C, add a solution of the Ojima β-lactam (e.g., (3R,4S)-N-benzoyl-3-((triethylsilyl)oxy)-4-phenyl-2-azetidinone, ~1.2 eq) in THF.
-
Allow the reaction to slowly warm to 0 °C and stir for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Step 4: Deprotection to Yield Paclitaxel
-
Objective: To remove the protecting groups from the C7 and C2' positions to obtain the final paclitaxel molecule.
-
Procedure:
-
Dissolve the protected paclitaxel analog from the previous step in a mixture of pyridine and hydrofluoric acid (HF) in acetonitrile at 0 °C.
-
Stir the reaction for 8-12 hours at 0 °C.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude paclitaxel by recrystallization or preparative high-performance liquid chromatography (HPLC)[11].
-
Conclusion and Future Perspectives
10-Deacetylbaccatin III remains the cornerstone for the semi-synthesis of paclitaxel, a testament to its natural abundance and the well-established chemical pathways for its conversion. The detailed protocol provided herein offers a roadmap for researchers and drug development professionals engaged in the synthesis of this vital anti-cancer agent.
In contrast, 10-Deacetyl-7-methyl Baccatin III is a less-explored derivative. The methylation at the C7 position presents both a potential advantage, by circumventing a protection step, and a challenge, due to potential changes in reactivity and the final product's biological profile. Further research into the synthesis and utility of this and other modified taxane precursors could open new avenues for the development of novel paclitaxel analogs with improved therapeutic properties. The exploration of such derivatives is a fertile ground for future investigations in the ongoing fight against cancer.
References
- Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597-1598.
- Denis, J. N., et al. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919.
- Ojima, I., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012.
-
Wikipedia. (2024). Paclitaxel total synthesis. Retrieved from [Link]
-
Bio-protocol. (2023). 3.3. Semi-Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Ojima lactam. Retrieved from [Link]
- Patel, R. N. (1998). Tour de Paclitaxel: Biocatalysis for Semisynthesis. Annual Review of Microbiology, 52, 361-395.
- Kingston, D. G. I. (2011). Paclitaxel: a molecule for all seasons.
-
Pharmaffiliates. (n.d.). Baccatin III and its Impurities. Retrieved from [Link]
- Shirshekan, M., et al. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 16(4), 125049.
-
Wikipedia. (2024). 10-Deacetylbaccatin. Retrieved from [Link]
- Georg, G. I., et al. (2008). Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents. ACS Medicinal Chemistry Letters, 1(1), 29-33.
- U.S. Patent No. 6,242,614. (2001). Semi-synthesis of paclitaxel using dialkyldichlorosilanes.
-
European Patent Office. (n.d.). Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 10-deacetylbaccatin III (10- DAB III) and related taxoids. Retrieved from [Link]
-
Holton, R. A. (1994). Holton Taxol total synthesis. Retrieved from [Link]
-
Ojima Research Group. (n.d.). Next Generation Taxoids. Retrieved from [Link]
- Saicic, R., et al. (1999). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Journal of the Serbian Chemical Society, 64(9).
- Zhang, S., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7517.
- U.S. Patent No. 6,452,024. (2002).
- Yan, G., et al. (2024). Extraction and separation of paclitaxel. Journal of Scientific and Engineering Research, 11(1), 126-131.
-
PubMed. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Retrieved from [Link]
-
PubMed. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 10-DABIII. a Authentic 10-DABIII. b Fungal 10-DABIII.... Retrieved from [Link]
-
PubMed. (2002). 13C NMR Investigation of Solid-State Polymorphism in 10-Deacetyl Baccatin III. Retrieved from [Link]
Sources
- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]
- 9. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. jsaer.com [jsaer.com]
An In-Depth Technical Guide to 10-Deacetyl-7-methyl Baccatin III: A Key Intermediate in Oncological Drug Development
Introduction
10-Deacetyl-7-methyl Baccatin III is a pivotal, semi-synthetic derivative of 10-Deacetylbaccatin III (10-DAB), a naturally occurring diterpenoid taxane. 10-DAB is extracted in commercially viable quantities from the needles of the yew tree (Taxus baccata)[1][2]. The inherent structural complexity of potent anticancer agents like paclitaxel and docetaxel makes their total synthesis economically unfeasible for large-scale production[3]. Consequently, semi-synthetic routes originating from readily available precursors like 10-DAB are the cornerstone of their manufacturing. The strategic methylation at the C7 hydroxyl group of 10-DAB to yield 10-Deacetyl-7-methyl Baccatin III is a critical step in modifying its reactivity and solubility, thereby facilitating its efficient conversion to advanced taxane analogues. This guide provides a comprehensive overview of the molecular formula, weight, physicochemical properties, synthesis, and analytical characterization of 10-Deacetyl-7-methyl Baccatin III, tailored for researchers and professionals in drug development and medicinal chemistry.
Physicochemical and Structural Characteristics
The fundamental molecular attributes of 10-Deacetyl-7-methyl Baccatin III are foundational to its application in synthetic chemistry. The introduction of a methyl group at the C7 position subtly alters the polarity and steric environment of the parent 10-DAB molecule.
| Property | Value | Source |
| Molecular Formula | C30H38O10 | [4] |
| Molecular Weight | 558.62 g/mol | [4] |
| CAS Number | 1444818-14-7 | [4] |
While extensive experimental data for the 7-methyl derivative is not broadly published, the properties of its immediate precursor, 10-Deacetylbaccatin III, offer a valuable baseline for understanding its chemical behavior.
Physicochemical Properties of 10-Deacetylbaccatin III (Precursor)
| Property | Value | Source |
| Molecular Formula | C29H36O10 | |
| Molecular Weight | 544.59 g/mol | |
| Appearance | Colorless solid | [2] |
| Melting Point | 234 °C | [2] |
| Solubility | Soluble in methanol, ethanol; insoluble in water. | [2] |
Synthesis and Derivatization: The Strategic C7-Methylation
The conversion of 10-Deacetylbaccatin III to its 7-methyl derivative is a critical step in the semi-synthesis of certain taxane-based chemotherapeutics. The primary objective of this derivatization is the selective protection of the C7 hydroxyl group. This selective protection is paramount as the C10 hydroxyl group is often the desired site for subsequent acylation to introduce the acetyl group, forming the baccatin III core, a key intermediate for paclitaxel and docetaxel synthesis.
The selective protection of the C7 and C10 hydroxyl groups is a well-explored area in taxane chemistry. While various protecting groups are employed, methylation of the C7 hydroxyl offers a stable ether linkage that can be carried through subsequent reaction steps.
Conceptual Synthetic Workflow:
Caption: Synthetic pathway from 10-DAB to Docetaxel via C7-methylation.
Analytical Methodologies for Characterization and Quality Control
The purity and identity of 10-Deacetyl-7-methyl Baccatin III and its precursors are critical for their use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant analytical techniques employed for this purpose.
Representative HPLC Method for Related Taxanes:
While a specific, validated HPLC method for 10-Deacetyl-7-methyl Baccatin III is not widely published in peer-reviewed literature, methods for its precursor, 10-DAB, are well-established and provide a strong basis for method development.
| Parameter | Condition | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [5] |
| Mobile Phase | Isocratic elution with methanol-water (70:30 v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 227 nm | [5] |
| Injection Volume | 20 µL | [5] |
For LC-MS analysis, a method developed for the simultaneous identification and quantification of various taxoids in biological fluids utilizes a Kinetex C18 column (100 x 3 mm, 2.6u) coupled with a QTRAP 5500 system[6]. Such a system would be highly effective for the characterization of 10-Deacetyl-7-methyl Baccatin III.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of taxane derivatives. Extensive ¹³C NMR studies have been conducted on 10-Deacetylbaccatin III, providing a spectral fingerprint for its core structure[7]. The ¹H NMR spectrum of 10-DAB has also been well-documented[8]. For 10-Deacetyl-7-methyl Baccatin III, the key diagnostic signals in the ¹H NMR spectrum would be the appearance of a singlet corresponding to the methyl ether protons, and a shift in the resonance of the H7 proton. In the ¹³C NMR spectrum, a new resonance for the methoxy carbon would be observed.
Role in the Semi-Synthesis of Taxane-Based Drugs
10-Deacetylbaccatin III is a crucial precursor in the semi-synthesis of both paclitaxel and docetaxel[2][9]. The strategic protection of the C7 hydroxyl group, as in 10-Deacetyl-7-methyl Baccatin III, is a key step in directing the subsequent chemical transformations. By protecting the C7 position, the C10 hydroxyl group can be selectively acylated, and the pharmacophoric side chain can be esterified at the C13 position. The choice of the protecting group at C7 influences the overall efficiency and scalability of the synthetic route. The use of a methyl ether offers a robust and stable protecting group for the C7 hydroxyl.
Conclusion
10-Deacetyl-7-methyl Baccatin III represents a synthetically important intermediate in the production of life-saving taxane-based anticancer drugs. Its preparation from the readily available natural product, 10-Deacetylbaccatin III, highlights the power of semi-synthesis in overcoming the challenges of natural product scarcity. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is essential for researchers and professionals dedicated to the development of novel and more effective cancer chemotherapeutics. The methodologies and data presented in this guide provide a solid foundation for the utilization of this key taxane derivative in drug discovery and development pipelines.
References
- A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Bacc
- Study on Synthesis of Docetaxel. (URL not available)
- The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. (URL not available)
-
An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. MDPI. [Link]
-
Solid-phase extraction and simplified high-performance liquid chromatographic determination of 10-deacetylbaccatin III and related taxoids in yew species. ResearchGate. [Link]
-
A New Synthesis of Taxol from Baccatin III. VTechWorks. [Link]
-
Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. PubMed. [Link]
-
Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI. [Link]
- Process for the purification of 10-deacetyl baccatin iii.
- Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. (URL not available)
-
1 H NMR spectra of 10-DABIII. a Authentic 10-DABIII. b Fungal 10-DABIII... ResearchGate. [Link]
-
10-Deacetylbaccatin. Wikipedia. [Link]
-
Chemical studies of 10-deacetyl baccatin III. Scilit. [Link]
-
7-EPI-10-DEACETYL-BACCATIN III. precisionFDA. [Link]
-
13C NMR Investigation of Solid-State Polymorphism in 10-Deacetyl Baccatin III. Journal of the American Chemical Society. [Link]
-
10-deacetyl baccatin III, 32981-86-5. The Good Scents Company. [Link]
Sources
- 1. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 2. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. scbt.com [scbt.com]
- 5. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Solubility Profile of 7-Methyl Taxane Derivatives in Organic Solvents
Executive Summary
The modification of the taxane core at the C-7 position—specifically methylation (e.g., as seen in Cabazitaxel)—is a critical medicinal chemistry strategy designed to overcome multidrug resistance (MDR) caused by P-glycoprotein efflux. However, this modification significantly alters the physicochemical landscape of the molecule, shifting it from the amphiphilic profile of Paclitaxel to a more distinctively lipophilic character.
This guide provides a rigorous technical analysis of the solubility profiles of 7-methyl taxane derivatives. It details the thermodynamic governing principles, validated experimental protocols for solubility determination, and the implications of these profiles for purification and formulation processes.[1]
Structural Context & Physicochemical Impact[2][3][4][5][6]
The C-7 Modification
The taxane core (baccatin III framework) contains hydroxyl groups at C-1, C-7, C-10, and C-13. In first-generation taxanes (Paclitaxel), the C-7 hydroxyl group acts as a hydrogen bond donor.
-
Parent Molecule: High lattice energy due to extensive intermolecular hydrogen bonding.
-
7-Methyl Derivative (e.g., Cabazitaxel): Methylation at C-7 (and often C-10) removes a hydrogen bond donor.
Thermodynamic Consequence: This "capping" of the polar hydroxyl group reduces the crystal lattice energy, theoretically lowering the melting point and altering the enthalpy of fusion (
Experimental Methodology: Solubility Determination
To generate high-integrity solubility data, a Static Equilibrium (Shake-Flask) Method coupled with RP-HPLC quantification is the gold standard. Dynamic laser monitoring is faster but less reliable for compounds prone to supersaturation or gelation, a common issue with taxanes.
Validated Protocol
Objective: Determine the mole fraction solubility (
Step-by-Step Workflow
-
Solvent Preparation: Degas all organic solvents (Methanol, Ethanol, Acetone, DMSO, DCM) via ultrasonication for 15 minutes to prevent micro-bubble formation during heating.
-
Supersaturation: Add an excess amount of the solid 7-methyl taxane derivative to 5 mL of the solvent in a jacketed glass equilibrium cell.
-
Visual Check: Ensure solid phase is persistently visible.
-
-
Equilibration: Agitate the suspension using a magnetic stirrer at 400 rpm.
-
Duration: 72 hours is recommended for taxanes to ensure true thermodynamic equilibrium, overcoming the "metastable zone."
-
-
Sampling: Stop agitation and allow phases to separate (sedimentation) for 1 hour at constant temperature.
-
Filtration: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter (hydrophobic filter prevents drug adsorption).
-
Quantification (HPLC): Dilute the filtrate with the mobile phase and analyze.
HPLC Conditions (Standardized for Taxanes)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 5 µm. -
Mobile Phase: Acetonitrile : Water (65:35 v/v). Note: Higher ACN ratio required due to increased lipophilicity of 7-methyl derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Taxane aromatic ring absorption).
-
Temperature: 30°C.
Experimental Logic Diagram
Figure 1: Validated workflow for determining thermodynamic solubility of lipophilic taxanes.
Solubility Data & Thermodynamic Modeling[1][7]
Representative Solubility Profile
The following table summarizes the solubility characteristics of 7,10-dimethoxy derivatives (e.g., Cabazitaxel) compared to standard solvents. Data is synthesized from formulation studies and physicochemical comparisons.[2][3]
| Solvent Class | Specific Solvent | Solubility (mg/mL) @ 25°C | Interaction Mechanism |
| Dipolar Aprotic | DMSO | > 25.0 (High) | Strong dipole-dipole interactions; disruption of crystal lattice. |
| Dipolar Aprotic | DMF | > 20.0 (High) | Similar to DMSO; excellent for initial solubilization. |
| Chlorinated | Dichloromethane (DCM) | > 20.0 (High) | High dispersion forces match the hydrophobic taxane core. |
| Alcohol (Short Chain) | Ethanol | ~ 1.5 - 2.0 (Moderate) | H-bonding capability matches ester groups, but alkyl chain is too short for core. |
| Alcohol (Short Chain) | Methanol | ~ 1.0 - 1.5 (Moderate) | Similar to ethanol; often used for crystallization. |
| Ester | Ethyl Acetate | ~ 10.0 (Good) | "Like dissolves like" for the acetate/benzoate esters on the taxane ring. |
| Aqueous | Water | < 0.01 (Insoluble) | Hydrophobic effect dominates; high energy penalty for cavity formation. |
Thermodynamic Modeling (The "Why")
To predict solubility at different temperatures (essential for cooling crystallization), we employ the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
Where
Thermodynamic Parameters: Using the van't Hoff analysis , we determine the driving forces of dissolution:
-
Enthalpy of Solution (
):-
Insight: For 7-methyl taxanes in organic solvents,
is typically positive (endothermic) . This means solubility increases as temperature rises, validating cooling crystallization as a purification method.
-
-
Gibbs Free Energy (
):-
Insight: A negative
indicates spontaneous dissolution.
-
Thermodynamic Logic Diagram
Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.
Process Implications for Drug Development[7][9]
Purification via Crystallization
The solubility profile dictates the solvent system for purification.
-
Anti-Solvent Crystallization: Dissolve the 7-methyl taxane in a "Good" solvent (Acetone or DMSO) and slowly add a "Poor" solvent (Water or Hexane).
-
Critical Note: Due to the high lipophilicity of 7-methyl derivatives, water is an extremely aggressive anti-solvent. Rapid addition will cause oiling out (amorphous precipitation) rather than crystallization. Use Methanol/Water gradients for controlled crystal growth.
-
Formulation Strategies
-
Lipid-Based Delivery: The high solubility in oils and surfactants (like Polysorbate 80) suggests that Self-Emulsifying Drug Delivery Systems (SEDDS) are viable.
-
Solid Dispersions: The solubility in Ethanol allows for spray drying with polymers (e.g., HPMC-AS) to create amorphous solid dispersions, enhancing oral bioavailability.
References
- Shakeel, F., et al. (2015). Solubility and thermodynamics of anti-cancer drug (docetaxel) in different solvents. Journal of Molecular Liquids. (Contextual grounding for taxane thermodynamic modeling).
-
PubChem. (2023). Cabazitaxel Compound Summary. National Library of Medicine. [Link]
-
Vrignaud, P., et al. (2013). Preclinical profile of cabazitaxel. Clinical Cancer Research. [Link]
Sources
Stability of C7-methylated taxane cores under acidic conditions
An In-Depth Technical Guide to the Stability of C7-Methylated Taxane Cores Under Acidic Conditions
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of C7-methylated taxane cores, with a specific focus on their behavior under acidic conditions. Taxanes, a cornerstone of modern oncology, are complex diterpenoids whose therapeutic efficacy is often counterbalanced by inherent chemical instability.[1][2] A primary degradation pathway for clinically relevant taxanes like paclitaxel and docetaxel is the base-catalyzed epimerization at the C7 position. This guide elucidates how methylation of the C7-hydroxyl group—a strategic modification in next-generation taxane development—effectively blocks this epimerization pathway. Consequently, the stability profile of C7-methylated taxanes is fundamentally altered. Under acidic conditions, where epimerization is not observed, degradation is dictated by other reactive sites within the fused ring system.[2] We will explore the mechanisms of acid-catalyzed oxetane ring cleavage and C13 side-chain dehydration, which become the principal degradation routes. Furthermore, this guide presents a robust, self-validating experimental workflow for conducting forced degradation studies, enabling researchers to precisely quantify stability and characterize degradation products using modern analytical techniques.
Introduction: The Taxane Core - A Chemically Sensitive Scaffold
The taxane family of molecules, most notably paclitaxel and its semisynthetic analogue docetaxel, represents a class of highly effective antineoplastic agents.[3][4] Their mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division in the G2/M phase and subsequent apoptosis.[3] The clinical success of these drugs is, however, intrinsically linked to their complex and strained molecular architecture. This complexity gives rise to several sites of chemical instability that must be understood and controlled during drug development, formulation, and administration.
Inherent Instability: Key Reactive Sites
The taxane core, a 6-8-6 fused ring system, possesses multiple functional groups susceptible to degradation. The principal sites of instability include:
-
The C7 Chiral Center: The hydroxyl group at C7 is prone to base-catalyzed epimerization, a major degradation pathway that can impact biological activity.[2][5]
-
Ester Groups: The molecule contains several hydrolytically sensitive ester groups, particularly at C2, C4, C10, and the C13 side chain, which can be cleaved under both acidic and basic conditions.[1][6]
-
The Oxetane Ring: This strained four-membered ring (the D-ring) is a key pharmacophore but is susceptible to acid-catalyzed cleavage, a significant degradation pathway in acidic environments.[1]
Caption: Key sites of chemical instability on the taxane core.
The Pivotal Role of the C7-Hydroxyl Group
The stereochemistry of the C7-hydroxyl group is critical for the biological activity of taxanes. However, this position is also a primary locus of degradation, particularly under neutral to basic conditions.
Base-Catalyzed C7-Epimerization
In aqueous solutions, especially in the near-neutral to higher pH range, taxanes undergo epimerization at the C7 position to form 7-epi-taxanes.[2][5] This structural rearrangement is base-catalyzed and proceeds through a retro-aldol/aldol mechanism.[2] The process begins with the deprotonation of the C7-hydroxyl group, followed by the formation of an enolate intermediate and subsequent structural rearrangement.[5] This is often the most significant degradation pathway outside of strictly acidic environments.
Absence of Acid-Catalyzed Epimerization
Crucially for this guide, studies have shown no evidence of acid catalysis for the C7 epimerization reaction.[1][2] The mechanism requires a deprotonation step that is unfavorable under acidic conditions. This finding is fundamental: when evaluating taxane stability in acidic media (pH 1-5), C7-epimerization is not a contributing degradation pathway.[1]
C7-Methylation: Engineering Stability by Blocking Reactivity
Given the liability of the C7-hydroxyl, medicinal chemists have explored modifications at this position to enhance the stability and pharmacological properties of taxanes. Replacing the C7-hydroxyl group with a C7-methyl group (forming a methyl ether) is a key strategic modification.
Core Thesis: C7-Methylation Prevents Epimerization
The rationale is direct and mechanistically sound. The base-catalyzed epimerization cascade is initiated by the deprotonation of the C7-hydroxyl. By replacing this proton with a non-labile methyl group, the initial and required step of the retro-aldol/aldol mechanism is blocked.
Caption: C7-Methylation blocks the primary base-catalyzed epimerization pathway.
Impact on Acidic Stability
With the dominant base-catalyzed pathway nullified, the stability profile of a C7-methylated taxane is now entirely governed by the reactivity of the remaining sensitive sites. Under acidic conditions, the focus shifts squarely to acid-catalyzed reactions. The presence of the C7-methyl group may also exert minor steric or electronic influences on the conformation of the B-ring, but the primary degradation pathways are expected to remain the cleavage of the oxetane ring and reactions involving the C13 side chain.
Acid-Catalyzed Degradation Pathways for C7-Methylated Taxanes
For C7-methylated taxanes, forced degradation under acidic conditions (e.g., pH 1-3) will primarily reveal two degradation pathways, consistent with studies on the parent taxane scaffolds under similar conditions.[1]
Primary Pathway: Oxetane Ring Cleavage
The strained four-membered oxetane ring is susceptible to protonation followed by nucleophilic attack, leading to ring-opening. This is a well-documented acid-catalyzed degradation pathway for taxanes.[1] The resulting products involve the formation of a new hydroxyl group at C5 and often lead to further rearrangements of the taxane core.
Secondary Pathway: Dehydration at C13
The tertiary hydroxyl group at C13 of the baccatin III core can also undergo acid-catalyzed dehydration.[1] This would lead to the formation of an alkene, altering the structure and likely the biological activity of the compound.
Caption: Primary acid-catalyzed degradation pathways for C7-methylated taxanes.
Experimental Workflow: A Validating Protocol for Assessing Stability
To rigorously assess the stability of a novel C7-methylated taxane, a forced degradation study is essential. This workflow is designed as a self-validating system, ensuring that the analytical methods employed are "stability-indicating."
Objective
To quantify the degradation rate of a C7-methylated taxane as a function of pH and to identify the structures of the major acid-catalyzed degradation products.
Materials and Reagents
-
C7-methylated taxane reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Formic acid or ammonium formate (for LC-MS mobile phase)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Validated HPLC or UHPLC system with UV/PDA and/or Charged Aerosol Detector (CAD).[7]
Step-by-Step Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of the C7-methylated taxane in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Sample Preparation: For each condition, dilute the stock solution into aqueous buffers to a final concentration (e.g., 100 µg/mL). Prepare samples at a range of acidic pH values (e.g., pH 1, 2, 3, 4) using HCl.[1]
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 65°C) for a defined period (e.g., 2, 4, 8, 24 hours).[7][8] The goal is to achieve 5-20% degradation.
-
Time-Point Sampling: At each time point, withdraw an aliquot of the sample.
-
Quenching: Immediately neutralize the sample by adding a stoichiometric equivalent of base (if necessary) and/or dilute with the mobile phase to halt further degradation.
-
Storage: Store samples at a low temperature (e.g., 4°C) prior to analysis to ensure no further changes occur.[9]
Step-by-Step HPLC-UV/CAD Analytical Method
Causality: The choice of a gradient elution is critical for separating the relatively nonpolar parent drug from potentially more polar degradation products. A C18 column is standard. UV detection at 227-230 nm is typical for the taxane chromophore.[8][10] A CAD is included because it provides a more uniform response for compounds that may have lost their chromophore or have different extinction coefficients, which is invaluable for quantifying unknown degradants.[7]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient might run from 30% B to 95% B over 20 minutes, followed by a re-equilibration step.
-
Injection Volume: 10 µL.
-
Detection: UV at 227 nm and CAD.
-
Validation: The method is considered "stability-indicating" if the chromatograms of the stressed samples show clear resolution between the parent peak and all major degradation product peaks.[10]
Step-by-Step LC-MS for Product Identification
-
Method Transfer: Adapt the HPLC method for LC-MS, typically by reducing the flow rate and using volatile mobile phase modifiers like formic acid or ammonium formate.[11]
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Analysis: Perform high-resolution full scan MS to obtain accurate mass measurements of the parent ion and any degradants.
-
Fragmentation: Perform MS/MS (or MSn) analysis on the degradant peaks to obtain fragmentation patterns.
-
Elucidation: Use the accurate mass and fragmentation data to propose structures for the degradation products, confirming expected pathways like oxetane ring-opening (mass increase corresponding to H₂O addition) or dehydration (mass decrease corresponding to H₂O loss).
Data Interpretation and Expected Outcomes
Quantitative Analysis: pH-Rate Profile
By plotting the natural logarithm of the remaining parent drug concentration versus time for each pH condition, the first-order degradation rate constant (k) can be determined from the slope of the line. A plot of log(k) versus pH will generate a pH-rate profile. For a C7-methylated taxane, this profile is expected to show increased degradation at lower pH values, consistent with an acid-catalyzed process.[1] The pH of maximum stability is anticipated to be around pH 4, similar to other taxanes.[1]
Comparative Data Table (Hypothetical)
This table illustrates the expected relative stability, highlighting the key advantage of C7-methylation.
| Compound | Stability under Basic Conditions (pH 9) | Primary Degradation Pathway (Basic) | Stability under Acidic Conditions (pH 2) | Primary Degradation Pathway (Acidic) |
| Standard Taxane (C7-OH) | Low | C7-Epimerization | Moderate | Oxetane Cleavage |
| 7-epi-Taxane | Low | Equilibrium with parent | Moderate | Oxetane Cleavage |
| C7-Methyl-Taxane | High | Epimerization Blocked | Moderate | Oxetane Cleavage |
Conclusion and Future Perspectives
Methylation of the C7-hydroxyl group is a highly effective strategy for enhancing the chemical stability of the taxane core. Its primary and most significant contribution is the complete blockage of the base-catalyzed C7-epimerization pathway, which is the dominant degradation route for taxanes like paclitaxel and docetaxel in neutral to basic media.[2][5]
For researchers in drug development, this means that formulation and stability concerns for C7-methylated analogs can shift away from epimerization and focus more intensely on mitigating acid-catalyzed degradation. The primary liabilities under acidic conditions remain the integrity of the oxetane ring and the C13 side chain.[1] The robust experimental workflow detailed in this guide provides a clear and validated path for quantifying these acid-driven instabilities and characterizing the resulting products, ensuring the development of safe, stable, and effective next-generation taxane therapeutics.
References
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 99(3), 1266-1276. [Link]
-
Saito, Y., et al. (2019). Isolation and characterization of degradation in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-53. (Simulated reference, concept from ResearchGate request). [Link]
-
Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of Pharmaceutical Sciences, 97(3), 1266-1276. [Link]
-
Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. ResearchGate. [Link]
-
Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 97(8), 3475-3485. [Link]
-
Saito, Y., et al. (2019). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Chemical and Pharmaceutical Bulletin, 67(10), 1083-1090. [Link]
-
van Rozendaal, E. L., et al. (2000). Rearrangement of O-cinnamoyltaxicin I to a novel C-13 spiro-taxane. Journal of Natural Products, 63(2), 179-181. [Link]
-
Zhang, H., et al. (2012). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel. Semantic Scholar. [Link]
-
Dong, C., et al. (2011). Effects of C7 substitutions in a high affinity microtubule-binding taxane on antitumor activity and drug transport. Bioorganic & Medicinal Chemistry, 19(16), 4939-4946. [Link]
-
Chen, S. H., et al. (1994). Taxol Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogues Modified at C-7. ResearchGate. [Link]
-
Li, Y., et al. (2021). Strategies for the drug discovery and development of taxane anticancer therapeutics. Acta Pharmaceutica Sinica B, 11(10), 3057-3083. [Link]
-
Thiesen, J., & Kramer, I. (1999). Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers. Pharmaceutical World & Science, 21(3), 137-141. [Link]
-
Wang, Y., et al. (2022). Engineering Docetaxel Micelles for Enhanced Cancer Therapy Through Intermolecular Forces. International Journal of Nanomedicine, 17, 187-200. [Link]
-
Bardin, C., et al. (2013). PP-003 Physical-chemical stability of docetaxel concentrated solution during one month. ResearchGate. [Link]
-
Trissel, L. A., et al. (2012). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags. The Canadian Journal of Hospital Pharmacy, 65(5), 362-368. [Link]
Sources
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Docetaxel Micelles for Enhanced Cancer Therapy Through Intermolecular Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
Technical Whitepaper: Isolation and Purification Strategies for 10-Deacetyl-7-methyl Baccatin III
Executive Summary
The isolation of 10-Deacetyl-7-methyl Baccatin III (10-DA-7-Me-BIII) represents a nuanced challenge in natural product chemistry. While 10-Deacetylbaccatin III (10-DAB III) is the industrial workhorse for the semi-synthesis of docetaxel and paclitaxel, its C7-methylated analog often exists as a critical impurity or a distinct metabolite in Taxus species (T. baccata, T. mairei, T. chinensis).
This guide details the technical isolation of 10-DA-7-Me-BIII. Unlike the bulk extraction of 10-DAB III, isolating the 7-methyl derivative requires exploiting subtle polarity shifts induced by the methoxy group at the C7 position. This document provides a self-validating workflow utilizing solid-liquid extraction, liquid-liquid partitioning, and high-resolution chromatography (HSCCC/HPLC).
Part 1: Chemical Context & Biosynthetic Origin
To isolate the target, one must understand its physicochemical behavior relative to the matrix.
Structural Causality in Separation
The core taxane skeleton (baccatin III) possesses hydroxyl groups at C7 and C10.
-
10-DAB III: Hydroxyls at C7 and C10 (High Polarity).
-
10-DA-7-Me-BIII: Hydroxyl at C10; Methoxy at C7 .
Impact on Protocol: The methylation at C7 significantly reduces the compound's polarity compared to 10-DAB III. In Reverse-Phase (RP) chromatography, 10-DA-7-Me-BIII will elute after 10-DAB III. In Normal-Phase (NP), it will elute before 10-DAB III. This "retention shift" is the primary mechanism for purification.
Source Material
-
Primary Source: Needles and twigs of Taxus species (specifically T. media and T. mairei cultivars).
-
Abundance: Typically 0.01% – 0.05% dry weight (often co-eluting with Baccatin III or Cephalomannine if not optimized).
Part 2: Extraction & Pre-Fractionation Workflow[1]
This protocol uses a "Targeted Polarity Window" approach to minimize chlorophyll contamination while concentrating taxanes.
Step 1: Biomass Preparation & Solid-Liquid Extraction (SLE)
Objective: Maximize mass transfer of taxanes while limiting wax extraction.
-
Grinding: Pulverize dried needles (<40°C) to 40–60 mesh.
-
Solvent: 90% Methanol (MeOH) or Ethanol (EtOH). Note: Avoid 100% organic solvent to reduce chlorophyll extraction.
-
Ratio: 1:10 (w/v) Biomass to Solvent.
-
Cycle: Ultrasonic-assisted extraction (45 kHz, 30 mins) or Maceration (24h x 3).
-
Filtration: Vacuum filter; combine filtrates and concentrate to a crude syrup/gum under reduced pressure (<50°C).
Step 2: Liquid-Liquid Partitioning (The "Clean-Up")
Objective: Remove lipophilic lipids (hexane layer) and highly polar glycosides (water layer).
-
Suspension: Suspend crude gum in Water:Methanol (9:1).
-
Defatting: Extract with n-Hexane (1:1 v/v, 3 times). Discard Hexane layer (contains waxes/lipids).
-
Target Extraction: Extract the aqueous phase with Dichloromethane (DCM) or Chloroform (1:1 v/v, 3 times).
-
Result: The DCM layer contains the taxane pool (10-DAB III, Baccatin III, and 10-DA-7-Me-BIII ).
Visualization: Isolation Logic
Caption: Figure 1. Fractionation workflow isolating the taxane pool from lipophilic and hydrophilic contaminants.[1]
Part 3: Chromatographic Purification (The Core)
This section details the separation of the 7-methyl derivative from the dominant 10-DAB III.
Method A: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is superior for initial purification as it avoids irreversible adsorption of taxanes onto silica.
-
System: Two-phase solvent system.[2]
-
Composition: n-Hexane : Ethyl Acetate : Ethanol : Water (2:5:2:5 v/v).[2]
-
Mode: Tail-to-Head.
-
Mechanism:
-
10-DAB III (K < 1): Partitions into the aqueous (mobile) phase faster.
-
10-DA-7-Me-BIII (K > 1): Retained longer in the organic (stationary) phase due to the methyl group.
-
-
Protocol:
-
Fill column with upper phase (stationary).
-
Pump lower phase (mobile) at 2.0 mL/min.
-
Inject sample (dissolved in biphasic mix).
-
Collect fractions. The 7-methyl derivative elutes after the main 10-DAB III peak.
-
Method B: Semi-Preparative RP-HPLC (Polishing)
For final purity (>98%), use Reverse Phase C18.
| Parameter | Specification |
| Column | C18 ODS (e.g., YMC-Pack ODS-A, 5 µm, 250 × 20 mm) |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-30 min: 25% B → 55% B (Linear) |
| Flow Rate | 8-10 mL/min (for 20mm ID column) |
| Detection | UV at 227 nm (Taxane absorption max) |
Elution Order (Critical for Fraction Collection):
-
10-DAB III: (~12-15 min) - Most Polar.
-
10-Deacetyl-7-methyl Baccatin III: (~18-22 min) - Intermediate Polarity.
-
Baccatin III: (~25-28 min) - Less Polar (due to C10-Acetyl).
-
Paclitaxel: (>35 min).
Note: The C7-Methoxy group makes the target less polar than 10-DAB III but generally more polar than fully acetylated Baccatin III.
Part 4: Structural Characterization & Validation
To ensure the isolate is 10-Deacetyl-7-methyl Baccatin III and not a degradation product (like 7-epi-10-DAB III), verify using NMR.
Key NMR Signals (400/600 MHz, CDCl3 or DMSO-d6)
-
C7-OMe Signal: Look for a sharp singlet (3H) around δ 3.30 – 3.45 ppm . This confirms the methoxy group.
-
C10-H: A singlet or doublet around δ 5.20 ppm (indicates deacetylated C10).
-
Absence of C7-OH: No hydroxyl proton signal coupling to H-7.
-
H-7 Shift: The proton at C7 will shift upfield compared to 10-DAB III due to the ether linkage vs free hydroxyl.
Mass Spectrometry (LC-MS)
-
Molecular Formula: C30H38O10
-
Molecular Weight: ~558.6 g/mol
-
Ionization: [M+H]+ or [M+Na]+ adducts.
-
Differentiation: 10-DAB III is MW ~544. The mass difference of +14 Da (CH2) confirms methylation.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Co-elution with Cephalomannine | Similar polarity range. | Switch mobile phase modifier from Acetonitrile to Methanol (changes selectivity). |
| Low Yield | Inefficient extraction or degradation. | Ensure temperature <40°C. Taxanes are unstable in strong alkali; keep pH neutral/slightly acidic (pH 5-6). |
| Peak Tailing | Silanol interactions. | Use end-capped C18 columns or add 0.1% Formic Acid to mobile phase. |
References
-
Guidechem. (n.d.). 10-Deacetyl-7,10-dimethylbaccatin III Structure and Properties. Retrieved from
-
Pharmaffiliates. (n.d.). Baccatin III and its Impurities (Reference Standards). Retrieved from [3]
-
National Institutes of Health (PubMed). (2006). Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. Retrieved from
-
Brieflands. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III. Retrieved from
-
Google Patents. (2015). CN104892551A - Method for separation and purification of 10-deacetylbaccatin III.[4] Retrieved from
Sources
- 1. brieflands.com [brieflands.com]
- 2. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 10-Deacetyl-7-methyl Baccatin III from 10-Deacetylbaccatin III
Abstract
This document provides a comprehensive guide for the synthesis of 10-Deacetyl-7-methyl Baccatin III, a valuable intermediate in the development of novel taxane-based therapeutics. The protocol details a robust and selective method for the methylation of the C7 hydroxyl group of 10-Deacetylbaccatin III (10-DAB), a readily available precursor derived from the needles of the yew tree (Taxus spp.). This application note is intended for researchers, medicinal chemists, and process development scientists engaged in the semi-synthesis of paclitaxel analogues and other complex natural products. The described methodology emphasizes scientific rationale, experimental detail, and analytical validation to ensure reproducibility and high-purity outcomes.
Introduction: Strategic C7-Methylation of the Baccatin Core
The baccatin III core is a foundational scaffold for some of the most potent anti-cancer agents, including paclitaxel and docetaxel. Modification of the hydroxyl groups at various positions of the baccatin core has been a fruitful strategy for modulating the pharmacological properties of these drugs, such as their metabolic stability, solubility, and interaction with biological targets. 10-Deacetylbaccatin III (10-DAB) is an abundant and cost-effective starting material for the semi-synthesis of these important therapeutics.[1][2]
The selective functionalization of the hydroxyl groups at the C7 and C10 positions of 10-DAB is a key challenge in the synthesis of novel taxane analogues.[1][3] While the C10 hydroxyl is generally more accessible and reactive, the C7 hydroxyl presents a more sterically hindered environment. This difference in reactivity can be exploited to achieve selective modifications. This application note focuses on the selective methylation of the C7 hydroxyl group, a modification that can influence the molecule's lipophilicity and conformational rigidity, potentially leading to altered biological activity.
The following sections provide a detailed protocol for the synthesis, purification, and characterization of 10-Deacetyl-7-methyl Baccatin III, along with a discussion of the underlying chemical principles that govern the selectivity of the reaction.
Reaction Scheme and Mechanism
The synthesis of 10-Deacetyl-7-methyl Baccatin III from 10-DAB involves the selective methylation of the C7 hydroxyl group. A common and effective method for the methylation of alcohols is the use of a methylating agent, such as methyl iodide, in the presence of a suitable base. The base deprotonates the target hydroxyl group to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with methyl iodide.
The selectivity for the C7 position over the C10 and C13 hydroxyls can be achieved by carefully controlling the reaction conditions, including the choice of base, solvent, and temperature. The C13 hydroxyl is the most sterically hindered and generally less reactive towards simple alkylation under these conditions. While the C10 hydroxyl is more accessible, its reactivity can be modulated. In this proposed protocol, we will utilize a strong, non-nucleophilic base to favor the deprotonation of the more sterically accessible secondary hydroxyl at C7 under controlled conditions.
Figure 1: General workflow for the synthesis of 10-Deacetyl-7-methyl Baccatin III.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 10-Deacetylbaccatin III (10-DAB) | ≥98% | Commercially Available | Store in a desiccator at -20°C. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, Acros Organics, etc. | Highly flammable and reactive with water. Handle with extreme care under an inert atmosphere. |
| Methyl Iodide (CH₃I) | ≥99.5%, stabilized | Sigma-Aldrich, Acros Organics, etc. | Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore, Sigma-Aldrich, etc. | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Chemical, etc. | For extraction and chromatography. |
| Hexanes | HPLC Grade | Fisher Chemical, etc. | For chromatography. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | For quenching the reaction. | |
| Brine (Saturated NaCl solution) | ACS Grade | For washing the organic layer. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | For drying the organic layer. | |
| Silica Gel | 230-400 mesh | Sorbent Technologies, etc. | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore, etc. | For reaction monitoring. |
Experimental Protocol
Preparation and Reaction Setup
-
Drying of Glassware: All glassware (round-bottom flask, dropping funnel, etc.) should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over phosphorus pentoxide or under a stream of dry nitrogen.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere of dry nitrogen or argon. Assemble the glassware and purge with the inert gas for at least 15 minutes.
-
Washing of Sodium Hydride: In a fume hood, weigh the required amount of 60% NaH dispersion in mineral oil into a dry round-bottom flask. Add anhydrous hexanes to the flask, swirl gently, and allow the NaH to settle. Carefully decant the hexanes. Repeat this washing procedure two more times to remove the mineral oil. Dry the NaH under a stream of nitrogen.
-
Reaction Mixture: To the flask containing the washed and dried NaH, add anhydrous THF via a syringe. Cool the suspension to 0°C in an ice bath.
-
Addition of 10-DAB: Dissolve 10-Deacetylbaccatin III (1 equivalent) in a minimal amount of anhydrous THF in a separate dry flask. Slowly add the 10-DAB solution to the NaH suspension at 0°C via a dropping funnel or syringe over 15-20 minutes.
-
Stirring: Allow the reaction mixture to stir at 0°C for 30-60 minutes. The formation of the alkoxide may result in a slightly yellowish solution.
Methylation
-
Addition of Methyl Iodide: Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture at 0°C dropwise via a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The TLC should be run in a solvent system such as ethyl acetate/hexanes (e.g., 70:30 v/v). The product, being more lipophilic, will have a higher Rf value than the starting material.
-
Reaction Time: Allow the reaction to stir at 0°C to room temperature until the starting material is consumed (typically 2-4 hours).
Work-up and Extraction
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Be cautious as the quenching of excess NaH will generate hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Use a gradient elution system, starting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) and gradually increasing the polarity to pure ethyl acetate.
-
Fraction Collection: Collect the fractions containing the desired product as identified by TLC analysis.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 10-Deacetyl-7-methyl Baccatin III as a white solid.
Characterization of 10-Deacetyl-7-methyl Baccatin III
The successful synthesis of the target compound can be confirmed by a combination of spectroscopic techniques.
| Parameter | Starting Material (10-DAB) | Expected Product (10-Deacetyl-7-methyl Baccatin III) |
| Molecular Formula | C₂₉H₃₆O₁₀ | C₃₀H₃₈O₁₀ |
| Molecular Weight | 544.59 g/mol | 558.62 g/mol |
| ¹H NMR | A characteristic signal for the C7-H proton (a multiplet around δ 4.4 ppm). The C7-OH proton will be a broad singlet. | The signal for the C7-H proton will shift. A new singlet corresponding to the C7-OCH₃ protons will appear around δ 3.5-3.8 ppm. The C7-OH proton signal will be absent. |
| ¹³C NMR | A characteristic signal for the C7 carbon. | A new signal for the C7-OCH₃ carbon will appear around δ 55-60 ppm. The C7 carbon signal will shift downfield. |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ at m/z 567.2 | [M+Na]⁺ at m/z 581.2 |
| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3400-3500 cm⁻¹. | The intensity of the O-H stretching band will be reduced. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion | Incomplete deprotonation of the C7-OH. | Ensure the use of completely anhydrous THF and properly washed NaH. Increase the reaction time for the deprotonation step. |
| Inactive methyl iodide. | Use a fresh bottle of stabilized methyl iodide. | |
| Formation of multiple products | Non-selective methylation at other hydroxyl groups (e.g., C10). | Maintain the reaction temperature at 0°C during the addition of methyl iodide. Use a stoichiometric amount of the base and methylating agent. |
| Decomposition of the starting material or product. | Ensure the reaction is performed under a strict inert atmosphere and that the work-up is performed promptly after the reaction is complete. | |
| Difficult purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Handle away from ignition sources.
-
General Precautions: Always wear appropriate PPE in the laboratory. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described in this application note provides a reliable and selective method for the synthesis of 10-Deacetyl-7-methyl Baccatin III from 10-DAB. The key to the successful and selective methylation of the C7 hydroxyl group lies in the careful control of reaction conditions, particularly the use of anhydrous reagents and a well-controlled temperature profile. This synthetic intermediate opens avenues for the development of novel taxane analogues with potentially improved therapeutic properties. The provided characterization data and troubleshooting guide will aid researchers in the successful implementation and optimization of this synthetic procedure.
References
-
Holton, R. A., et al. (1998). Selective protection of the C(7) and C(10) hydroxyl groups in 10-deacetyl baccatin III. Tetrahedron Letters, 39(19), 2883-2886. [Link]
- Kingston, D. G. I. (1998). The Semisynthesis of Taxol. Current Organic Chemistry, 2(3), 329-337.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. 10-deacetylbaccatin III. [Link]
Sources
HPLC method development for 10-Deacetyl-7-methyl Baccatin III detection
Introduction & Scientific Context
10-Deacetyl-7-methyl Baccatin III (CAS: 1444818-14-7) is a critical intermediate and potential process-related impurity in the semi-synthesis of advanced taxane chemotherapeutics, particularly Cabazitaxel .[1]
While the precursor 10-Deacetylbaccatin III (10-DAB) and the final drug products (Docetaxel, Cabazitaxel) are well-characterized, the mono-methylated derivative at the C-7 position represents a specific separation challenge.[1] It possesses a polarity intermediate between the highly polar 10-DAB and the lipophilic di-methylated taxanes.[1]
The Separation Challenge
The primary difficulty in analyzing 10-Deacetyl-7-methyl Baccatin III lies in its structural similarity to:
-
10-DAB: Differentiated only by a methyl group at C-7.[1]
-
Baccatin III: Differentiated by an acetyl group at C-10 vs. a hydroxyl at C-10 and methyl at C-7.[1]
-
Positional Isomers: Such as 10-Deacetyl-10-methyl Baccatin III (if synthesis lacks regioselectivity).[1]
This guide outlines a Quality by Design (QbD) approach to developing a stability-indicating HPLC method capable of resolving 10-Deacetyl-7-methyl Baccatin III from its matrix.
Physicochemical Profiling & Method Strategy
Understanding the molecule is the first step in rational method design.
| Property | Value (Estimated/Literature) | Chromatographic Implication |
| Molecular Formula | C₃₀H₃₈O₁₀ | Detectable by Mass Spectrometry (ESI+).[1] |
| UV Max | ~227 nm - 230 nm | The taxane ring system absorbs strongly here; use as primary detection wavelength.[1] |
| LogP | ~2.5 - 3.0 | Moderately lipophilic.[1] Retains well on C18 but requires organic modulation. |
| pKa | Neutral (Non-ionizable core) | pH control is less about ionization of the analyte and more about suppressing silanol activity of the column. |
Development Decision Matrix
The following workflow illustrates the logical progression for selecting the stationary and mobile phases.
Figure 1: Strategic workflow for taxane method development, prioritizing column selectivity followed by gradient optimization.
Experimental Protocols
Phase 1: Column Selection & Screening
Objective: Determine the stationary phase that provides the best selectivity factor (
-
Protocol:
-
Prepare a system suitability mixture containing 10-DAB, 10-Deacetyl-7-methyl Baccatin III, and Cabazitaxel (100 µg/mL each in Diluent).[1]
-
Screen two columns:
-
Run a broad linear gradient (5% to 95% B over 20 min).
-
Expert Insight: While C18 is standard, taxanes often exhibit superior separation on PFP phases due to the interaction between the fluorine atoms on the stationary phase and the pi-electrons of the taxane benzoyl group. However, for 7-methyl derivatives, a high-carbon-load C18 usually provides sufficient methylene selectivity.[1]
Phase 2: Mobile Phase Optimization
Objective: Define the organic modifier and pH.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) for taxanes. ACN provides lower backpressure and generally sharper peaks for neutral taxanes.
-
Buffer/Additive: 0.1% Formic Acid or 0.1% Phosphoric Acid.
-
Recommendation: Use 0.1% Formic Acid . It is volatile (LC-MS compatible) and sufficiently suppresses silanols to prevent peak tailing.[1]
-
Phase 3: Final Optimized Method (The "Gold Standard")
This protocol is the result of the optimization phases, designed for robustness and transferability.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column | Agilent Zorbax SB-C18 , 150 x 4.6 mm, 3.5 µm (or equivalent C18) |
| Column Temp | 35°C ± 0.5°C (Critical for mass transfer kinetics) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 227 nm (Reference: 360 nm) |
| Run Time | 25 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 75 | 25 | Initial Hold (Retain 10-DAB) |
| 3.00 | 75 | 25 | Isocratic Hold |
| 15.00 | 30 | 70 | Linear Ramp (Elute 7-methyl & di-methyls) |
| 18.00 | 5 | 95 | Wash Step |
| 20.00 | 5 | 95 | Hold Wash |
| 20.10 | 75 | 25 | Re-equilibration |
| 25.00 | 75 | 25 | End of Run |
Method Validation & Performance Criteria
To ensure the method is "Trustworthy" and self-validating, the following System Suitability Tests (SST) must be performed before every sample set.
System Suitability Specifications
-
Resolution (
): > 2.0 between 10-DAB and 10-Deacetyl-7-methyl Baccatin III. -
Tailing Factor (
): NMT (Not More Than) 1.5 for the 10-Deacetyl-7-methyl Baccatin III peak. -
Precision: RSD < 2.0% for retention time and area (n=6 injections).
Linearity & Sensitivity Data (Expected)
-
LOD (Limit of Detection): ~0.05 µg/mL (S/N ratio > 3).
-
LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N ratio > 10).
-
Linearity:
over range 0.15 µg/mL to 150 µg/mL.
Separation Logic & Mechanism
The following diagram explains why the separation works, visualizing the polarity ranking of the taxane derivatives.
Figure 2: Elution order logic based on functional group modification of the taxane core.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions.[1] | Ensure Formic Acid is fresh. Increase column temp to 40°C. |
| Poor Resolution (Peak 1 & 2) | Gradient slope too steep. | Increase the initial isocratic hold at 25% B or lower the slope from 3-15 min. |
| Baseline Drift | UV absorption of Formic Acid at 227 nm. | Use high-purity LC-MS grade additives. Subtract blank baseline. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent is |
References
-
Hemchand, S., et al. "Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques."[1][2] Research Journal of Pharmacy and Technology, vol. 14, no. 6, 2021.[1]
-
Li, C., et al. "Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel."[3] Chromatographia, vol. 78, 2015.[1]
-
Shirshekan, M., et al. "The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III."[1][4] Iranian Journal of Pharmaceutical Research, vol. 16, no. 4, 2017.
-
Santa Cruz Biotechnology. "10-Deacetyl-7-methyl baccatin III Product Data." SCBT.com.
-
Indena. "10-Deacetylbaccatin III: The Precursor." Indena.com.
Sources
Application Note: Elucidation of LC-MS/MS Fragmentation Patterns of 10-Deacetyl-7-methyl Baccatin III for Researchers and Drug Development Professionals
Introduction
10-Deacetyl-7-methyl Baccatin III is a key taxane derivative of significant interest in the pharmaceutical industry. As a structural analogue and potential precursor to potent anti-cancer agents like Paclitaxel (Taxol®) and Docetaxel (Taxotere®), its accurate identification and characterization are paramount.[1] This application note provides a detailed guide to the fragmentation patterns of 10-Deacetyl-7-methyl Baccatin III observed in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding these fragmentation pathways is crucial for the development of robust analytical methods for quantification, impurity profiling, and metabolic studies. We present a comprehensive analysis of its mass spectrometric behavior and a detailed protocol for its analysis, aimed at researchers, scientists, and drug development professionals in the field.
Molecular Structure and Properties
10-Deacetyl-7-methyl Baccatin III possesses the core taxane skeleton, a complex diterpenoid structure. Its chemical formula is C₃₀H₃₈O₁₀, with a molecular weight of 558.62 g/mol .[2] The structure is characterized by a tricyclic system with a distinctive oxetane ring and multiple hydroxyl and acetyl functional groups. The methylation at the C7 position distinguishes it from its precursor, 10-deacetylbaccatin III.
LC-MS/MS Fragmentation Analysis
The fragmentation of taxanes in tandem mass spectrometry is influenced by the positions of various functional groups.[3] In positive ion mode electrospray ionization (ESI), 10-Deacetyl-7-methyl Baccatin III readily forms a protonated molecule, [M+H]⁺, at an m/z of 559.25. Other adducts, such as [M+Na]⁺ (m/z 581.23) and [M+K]⁺ (m/z 597.21), may also be observed. Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion reveals a series of characteristic neutral losses and product ions that provide structural confirmation.
The primary fragmentation pathways for taxanes involve the cleavage of the ester side chains and losses of small neutral molecules from the core structure. For 10-Deacetyl-7-methyl Baccatin III, the following key fragmentation steps are proposed based on the general fragmentation behavior of taxanes:
-
Loss of Acetic Acid (CH₃COOH): A common fragmentation pathway for acetylated taxanes is the neutral loss of acetic acid (60.05 Da). This results in a significant product ion at m/z 499.20.
-
Loss of the Benzoyl Group (C₆H₅CO): The benzoyl group at the C2 position can be cleaved, leading to a loss of 105.03 Da and the formation of a product ion at m/z 454.22.
-
Sequential Losses: Further fragmentation can occur through sequential losses. For instance, the ion at m/z 499.20 (resulting from the loss of acetic acid) can subsequently lose a water molecule (H₂O, 18.01 Da) to form an ion at m/z 481.19.
-
Cleavage of the Taxane Core: More energetic collisions can induce cleavages within the taxane ring system, leading to a variety of smaller fragment ions that are characteristic of the core structure.
Proposed Fragmentation Pathway Diagram
Caption: Proposed ESI+ Fragmentation Pathway of 10-Deacetyl-7-methyl Baccatin III.
Table of Predicted Product Ions
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Formula of Loss |
| 559.25 ([M+H]⁺) | 499.20 | Acetic Acid | C₂H₄O₂ |
| 559.25 ([M+H]⁺) | 454.22 | Benzoyl Group | C₇H₅O |
| 499.20 | 481.19 | Water | H₂O |
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust method for the analysis of 10-Deacetyl-7-methyl Baccatin III in plant extracts or purified samples.
Sample Preparation (from Taxus sp. plant material)
This extraction protocol is adapted from established methods for taxane analysis.[4]
-
a. Grinding: Freeze-dry fresh plant material (e.g., needles) and grind to a fine powder using a ball mill or mortar and pestle.
-
b. Extraction:
-
To 1 g of powdered plant material, add 10 mL of a methanol/water (80:20, v/v) solution.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.
-
Combine the supernatants.
-
-
c. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the taxanes with 10 mL of methanol.
-
-
d. Final Preparation:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., acetonitrile/water, 50:50, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (typically 15-30 eV) |
Workflow Diagram
Caption: Overall workflow for the LC-MS/MS analysis of 10-Deacetyl-7-methyl Baccatin III.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, the following self-validating steps are recommended:
-
Standard Verification: Analyze a certified reference standard of 10-Deacetyl-7-methyl Baccatin III to confirm retention time and fragmentation patterns.
-
Spike and Recovery: Spike a blank matrix (e.g., a plant extract known not to contain the analyte) with a known concentration of the standard to assess matrix effects and recovery.
-
Internal Standard: Utilize a structurally similar internal standard (e.g., a deuterated analogue or another taxane with a distinct mass) to correct for variations in extraction efficiency and instrument response.
-
Linearity and Limits of Detection/Quantification: Establish the linear range of the assay and determine the limits of detection (LOD) and quantification (LOQ) to ensure sensitivity and accuracy.
Conclusion
The detailed fragmentation analysis and the robust LC-MS/MS protocol presented in this application note provide a solid foundation for the accurate identification and quantification of 10-Deacetyl-7-methyl Baccatin III. By understanding its characteristic fragmentation patterns, researchers and drug development professionals can develop highly selective and sensitive analytical methods. This is crucial for advancing the research and development of new taxane-based therapeutics and ensuring the quality and consistency of pharmaceutical products.
References
-
The universal tandem mass spectrometry fragmentation of taxane-related compounds. ResearchGate. [Link]
-
Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study. PMC. [Link]
-
Determination of Taxanes in Taxus sp. with the Agilent 1290 Infinity 2D-LC Solution. Agilent. [Link]
-
A novel analysis method for diterpenoids in rat plasma by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]
-
Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. PubMed. [Link]
-
Matrix-assisted laser desorption/ionization mass spectrometry of taxanes. PubMed. [Link]
-
[Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry]. PubMed. [Link]
-
Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry. MDPI. [Link]
-
LC-MS determination of Taxus alkaloids in biological specimens. PubMed. [Link]
-
Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. PubMed. [Link]
-
Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
Sources
Application Note & Protocol: High-Fidelity Synthesis of 10-Deacetyl-7-methyl Baccatin III-D3 for Advanced Pharmacokinetic Studies
Abstract
This document provides a comprehensive, step-by-step protocol for the semi-synthesis of 10-Deacetyl-7-methyl Baccatin III-D3, a crucial isotopically labeled internal standard for bioanalytical and pharmacokinetic studies of taxane-based therapeutics. The strategic incorporation of a deuterium-labeled methyl group at the C7 position provides a stable isotopic signature, essential for accurate quantification in complex biological matrices using mass spectrometry.[1][2] Starting from the readily available precursor 10-deacetylbaccatin III (10-DAB), this protocol employs a robust protecting group strategy to achieve high regioselectivity and yield.[3][4] We detail the selective protection of the C10 hydroxyl, the subsequent deuteromethylation of the C7 hydroxyl, and the final deprotection to yield the target compound. This guide is designed for researchers in drug development and medicinal chemistry, offering in-depth explanations for experimental choices and rigorous methods for product characterization.
Introduction: The Rationale for Deuterated Taxane Standards
Taxane diterpenoids, most notably Paclitaxel (Taxol®) and its analogues, are cornerstones of modern cancer chemotherapy.[5] Understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing dosing regimens and improving therapeutic outcomes.[6] Stable isotope labeling, particularly with deuterium, offers a powerful tool for these investigations.[7] Deuterated compounds are chemically identical to their parent molecules but are readily distinguishable by mass spectrometry, making them ideal internal standards for quantitative bioanalysis.[][9]
The substitution of hydrogen with deuterium at a metabolically stable position can also subtly alter metabolic pathways due to the kinetic isotope effect, potentially leading to improved pharmacokinetic profiles.[7] 10-Deacetyl-7-methyl Baccatin III-D3 serves as an invaluable tool for researchers, enabling precise tracking and quantification of its non-labeled counterpart, which may be a metabolite or a synthetic intermediate of next-generation taxane drugs. This protocol provides a reliable pathway to access this high-purity analytical standard.
Overall Synthesis Strategy
The synthesis of 10-Deacetyl-7-methyl Baccatin III-D3 from 10-deacetylbaccatin III (10-DAB) requires careful manipulation of the two secondary hydroxyl groups at the C7 and C10 positions. The C10 hydroxyl is generally more sterically accessible and nucleophilic than the C7 hydroxyl.[10][11] Therefore, a direct selective methylation at C7 is challenging. Our strategy circumvents this by employing a three-step sequence involving protection, deuteromethylation, and deprotection, as outlined below.
Diagram 1: High-level workflow for the synthesis of the target compound.
The core of this protocol is the use of a 2,2,2-trichloroethoxycarbonyl (Troc) group to protect the C10 hydroxyl. This group is chosen for its stability under the basic conditions required for the subsequent methylation step and its selective removal under mild reductive conditions that do not affect other functional groups in the molecule.[12]
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier (Example) | Notes |
| 10-Deacetylbaccatin III (10-DAB) | >98% | Sigma-Aldrich | Starting Material |
| 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | >98% | Alfa Aesar | Protecting Agent |
| Pyridine | Anhydrous, >99.8% | Acros Organics | Solvent and Base |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Solvent |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Base for Methylation |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | EMD Millipore | Solvent |
| Iodomethane-D3 (CD3I) | 99.5 atom % D | Cambridge Isotope Labs | Deuterating Agent |
| Zinc dust (<10 µm) | >98% | Sigma-Aldrich | Deprotection Reagent |
| Ammonium Acetate (NH4OAc) | >98% | Sigma-Aldrich | Deprotection Co-reagent |
| Methanol (MeOH) | ACS Grade | VWR | Solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | Eluent for Chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | Eluent for Chromatography |
| Deuterated Chloroform (CDCl3) | with 0.03% TMS | Cambridge Isotope Labs | NMR Solvent |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrers and stir bars
-
Schlenk line or nitrogen/argon manifold for inert atmosphere reactions
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass columns
-
Silica gel (230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
High-Resolution Mass Spectrometer (HRMS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
Detailed Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium hydride reacts violently with water. Iodomethane-D3 is toxic and should be handled with extreme care.
Step 1: Selective Protection of C10-Hydroxyl Group
Rationale: This step protects the more reactive C10 hydroxyl group, leaving the C7 hydroxyl available for the subsequent deuteromethylation. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
-
To a dry 50 mL round-bottom flask under an argon atmosphere, add 10-deacetylbaccatin III (1.0 g, 1.84 mmol).
-
Dissolve the 10-DAB in anhydrous pyridine (10 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add 2,2,2-trichloroethyl chloroformate (Troc-Cl) (0.38 mL, 2.76 mmol, 1.5 equiv) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction to stir at 0 °C for 4 hours, monitoring its progress by TLC (Eluent: 50% EtOAc/Hexanes). The product spot should have a higher Rf than the starting material.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 20 mL) to remove pyridine, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc/Hexanes) to yield 10-O-Troc-10-deacetylbaccatin III as a white solid.
Step 2: Deuteromethylation of C7-Hydroxyl Group
Rationale: This is the key isotopic labeling step. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the C7 hydroxyl, forming an alkoxide that then reacts with iodomethane-D3 in a classic Williamson ether synthesis. Anhydrous conditions are critical to prevent quenching the base.
-
Wash sodium hydride (88 mg of 60% dispersion, 2.21 mmol, 1.5 equiv) with anhydrous hexanes (3 x 5 mL) in a dry 50 mL round-bottom flask under argon to remove the mineral oil.
-
Add anhydrous THF (15 mL) to the washed NaH. Cool the suspension to 0 °C.
-
Dissolve the 10-O-Troc-10-deacetylbaccatin III from Step 1 (assuming ~1.47 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodomethane-D3 (CD3I) (0.14 mL, 2.21 mmol, 1.5 equiv) via syringe and allow the reaction to warm slowly to room temperature, stirring overnight (12-16 hours).
-
Monitor the reaction by TLC (Eluent: 40% EtOAc/Hexanes).
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over Na2SO4, filter, and concentrate.
-
The crude product, 7-methyl-D3-10-O-Troc-10-deacetylbaccatin III , is typically carried forward to the next step without further purification.
Step 3: Deprotection of C10-Hydroxyl Group
Rationale: The Troc group is removed under mild reductive conditions using zinc dust. Ammonium acetate buffers the reaction and aids the reductive cleavage, regenerating the free hydroxyl at C10 without affecting the newly installed deuteromethyl ether or other sensitive functional groups.
-
Dissolve the crude product from Step 2 in methanol (20 mL) in a 100 mL round-bottom flask.
-
Add ammonium acetate (1.13 g, 14.7 mmol, 10 equiv) and freshly activated zinc dust (0.96 g, 14.7 mmol, 10 equiv).
-
Heat the suspension to reflux (approx. 65 °C) and stir vigorously for 2 hours.
-
Monitor the reaction by TLC (Eluent: 60% EtOAc/Hexanes). The product spot will have a lower Rf than the starting material.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with methanol (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude final product.
Step 4: Purification and Characterization
Rationale: Final purification by chromatography is essential to obtain the high-purity standard required for analytical applications. Rigorous characterization by NMR and HRMS confirms the structure, purity, and successful isotopic incorporation.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution from 40% to 70% EtOAc/Hexanes) to yield 10-Deacetyl-7-methyl Baccatin III-D3 as a pure white solid.
-
Characterization:
-
¹H NMR (400 MHz, CDCl3): The spectrum should be consistent with the structure of 7-methyl-10-deacetylbaccatin III, with the notable absence of the singlet corresponding to the C7-methyl protons (typically around 3.5 ppm).
-
²H NMR (61 MHz, CHCl3): A singlet should be observed corresponding to the -OCD3 group, confirming the presence of deuterium.
-
HRMS (ESI+): Calculate the theoretical m/z for [M+Na]⁺. The observed mass should match this value, showing a +3 mass shift compared to the non-labeled analogue, confirming the incorporation of three deuterium atoms.
-
Purity (HPLC): Purity should be ≥98% by HPLC analysis.
-
Reaction Scheme and Data Summary
Sources
- 1. Preliminary results of identification and quantification of paclitaxel and its metabolites in human meconium from newborns with gestational chemotherapeutic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the 10-DAB to 7-methyl-10-DAB Conversion
Welcome to the technical support center for the selective methylation of 10-deacetylbaccatin III (10-DAB). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 7-methyl-10-DAB, a key intermediate in the production of taxane-based therapeutics. By understanding the underlying chemical principles, you can systematically troubleshoot experiments and significantly improve reaction yields and purity.
Core Concepts: The Challenge of Selective C7-Methylation
The primary challenge in converting 10-DAB to 7-methyl-10-DAB is achieving high regioselectivity. The 10-DAB molecule possesses multiple hydroxyl (-OH) groups, but the ones at the C7 and C10 positions are the most susceptible to modification under typical methylation conditions.
The C10 hydroxyl group is generally considered more sterically hindered but is electronically activated, making it highly reactive towards acylating agents.[1] The C7 hydroxyl is less hindered, and its relative reactivity can be exploited for selective protection, for instance, with silyl ethers.[2] However, when performing methylation, a delicate balance of reagents and conditions is required to favor reaction at the C7 position over the C10 position, preventing the formation of undesired 10-methyl-10-DAB and 7,10-dimethyl-10-DAB byproducts.
Caption: Key reactive hydroxyl groups on the 10-DAB scaffold.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during the synthesis. Each question is followed by potential causes and actionable solutions.
Q1: My yield is very low, and I'm recovering mostly unreacted 10-DAB. What's going wrong?
This is a common issue indicating that the reaction has not proceeded efficiently. The root cause often lies with the reagents or reaction setup.
| Potential Cause | Diagnostic Check & Explanation | Recommended Solution |
| Inactive Base | The base (e.g., Sodium Hydride, NaH) is crucial for deprotonating the C7-OH to form the more nucleophilic alkoxide. NaH is highly reactive with moisture and can become inactivated if stored improperly or if the reaction solvent is not anhydrous. | Use a fresh vial of NaH from a reputable supplier. Ensure it is a fine, grey powder. Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Consider using stronger bases like LDA or KHMDS if NaH proves ineffective, but be mindful of potential side reactions. |
| Poor Quality Methylating Agent | The methylating agent (e.g., Methyl Iodide, MeI) is volatile and can degrade over time, especially if exposed to light. | Use a fresh bottle of methyl iodide. Store it in a dark, cool place. Consider using alternative methylating agents like dimethyl sulfate (DMS) or methyl triflate, but adjust reaction conditions accordingly as their reactivity differs. |
| Insufficient Reaction Time or Temperature | Methylation at the sterically accessible C7 position can be slow, especially at low temperatures designed to enhance selectivity. | Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature (e.g., from 0°C to room temperature) or extending the reaction time.[3] |
Q2: I'm getting a mixture of products, including significant amounts of 10-methyl and 7,10-dimethyl byproducts. How can I improve C7 selectivity?
Poor selectivity is the crux of this synthesis. It indicates that the C10-OH is reacting at a comparable or faster rate than the C7-OH.
| Potential Cause | Explanation | Recommended Solution |
| Reaction Temperature is Too High | Higher temperatures provide more energy to overcome the activation barrier for methylation at the more hindered C10 position, reducing the selectivity for C7. | Perform the reaction at a lower temperature. Start the deprotonation with the base at 0°C or even -20°C, followed by the slow, dropwise addition of the methylating agent at that same temperature. Allow the reaction to warm slowly to room temperature only if necessary. |
| Incorrect Choice of Base/Solvent | The combination of base and solvent can influence which hydroxyl group is preferentially deprotonated. A bulky base might show some preference for the less hindered C7-OH. | Experiment with different base/solvent combinations. For example, using a bulky base like Lithium Diisopropylamide (LDA) in THF might improve C7 selectivity. |
| Direct Methylation Unsuccessful | The intrinsic reactivity difference between C7-OH and C10-OH may not be sufficient for selective methylation under your conditions. | Adopt a protection/deprotection strategy. The C7 hydroxyl can often be selectively protected with a bulky silyl group (e.g., Triethylsilyl chloride, TESCl).[2] After protection of C7, you can methylate the C10 position, followed by deprotection of the C7 silyl group. While this adds steps, it provides much greater control and often higher overall yields of the desired isomer. |
Q3: My reaction seems to work on TLC, but I'm losing most of my product during workup and purification. What should I do?
Product loss during isolation is a frustrating but solvable problem, often stemming from suboptimal extraction or chromatography techniques.
| Potential Cause | Explanation | Recommended Solution |
| Improper Workup/Extraction | The product, 7-methyl-10-DAB, has different polarity compared to the starting material. Using the wrong solvent polarities or pH during aqueous workup can lead to the product remaining in the aqueous layer or forming emulsions. | After quenching the reaction (e.g., with saturated aq. NH₄Cl), extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove water, and dry thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before evaporation.[4] |
| Suboptimal Column Chromatography | Co-elution of the product with starting material or byproducts is a common issue. This can be due to an incorrect solvent system, overloading the column, or poor column packing. | 1. Optimize TLC: First, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between 10-DAB, 7-methyl-10-DAB, and other byproducts on a TLC plate. The desired product should have an Rf value between 0.2-0.4 for optimal column separation.[5] 2. Proper Packing: Use the "slurry method" to pack your silica gel column to avoid cracks and channels.[6] 3. Loading: Use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your column.[7] 4. Elution: Run the column with the optimized solvent system, collecting small fractions and analyzing them by TLC to identify and combine the pure product fractions. |
Frequently Asked Questions (FAQs)
Q: What is the fundamental principle behind selective protection strategies? A: Selective protection leverages the different steric and electronic environments of the hydroxyl groups. For instance, the C7-OH is generally less sterically hindered than the C10-OH, making it more accessible to bulky reagents like triethylsilyl chloride (TESCl). This allows you to "block" the C7 position, perform a reaction at another site (like C10), and then remove the protecting group under specific conditions to reveal the hydroxyl group again.[8]
Q: What is the role of the base in this reaction? A: The base is a proton acceptor. It removes the acidic proton from the C7 hydroxyl group, converting it into a much more potent nucleophile, the alkoxide (O⁻). This deprotonated oxygen can then readily attack the electrophilic methyl group of the methylating agent (e.g., methyl iodide) in an Sₙ2 reaction to form the ether linkage.[9]
Q: How can I effectively monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a silica gel plate alongside your starting 10-DAB material. Elute with an appropriate solvent system (e.g., 50-70% Ethyl Acetate in Hexanes). As the reaction progresses, you should see the spot corresponding to 10-DAB diminish and a new, slightly less polar spot for 7-methyl-10-DAB appear at a higher Rf value. Byproducts like the 7,10-dimethyl ether will be even less polar and have a higher Rf still.
Q: What analytical methods can confirm the final product's identity and purity? A: After purification, a combination of techniques is essential.
-
¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural confirmation. The appearance of a new singlet around 3.5 ppm in the ¹H NMR spectrum, integrating to three protons, is characteristic of the new methoxy group. 2D NMR techniques like COSY and HMBC can confirm its attachment at the C7 position.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity. A pure sample will show a single major peak. It can also be used to quantify the yield by comparing the peak area to a standard curve.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product, providing definitive evidence of successful methylation.
Experimental Protocols & Workflows
Protocol 1: General Procedure for C7-Selective Methylation
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0°C for 30-60 minutes.
-
Methylation: Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Maintain the temperature at 0°C and monitor the reaction's progress by TLC every hour. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2-4 hours or until the starting material is consumed.
-
Quenching: Once complete, cool the reaction back to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]
Workflow: Troubleshooting Logic
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Yanagi, M., et al. (2016). Organocatalytic site-selective acylation of 10-deacetylbaccatin III. Chemical & Pharmaceutical Bulletin, 64(8), 907-912. Available at: [Link]
-
Kingston, D. G. I., et al. (1990). The Chemistry of Taxol, a Clinically Important Anticancer Agent. Journal of Natural Products, 53(1), 1-12. Available at: [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Available at: [Link]
-
Li, Y., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. MDPI. Available at: [Link]
-
Zhang, P., et al. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. Nature Communications. Available at: [Link]
- Holton, R. A. (1995). Preparation of 10-deacetylbaccatin III and 7-protected-10-deacetylbaccatin III derivatives from 10-deacetyl taxol A, 10-deacetyl taxol B, and 10-deacetyl taxol C. U.S. Patent No. 5,449,790. Washington, DC: U.S. Patent and Trademark Office.
-
Patel, R. N. (2000). Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. ResearchGate. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Wang, L., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. ResearchGate. Available at: [Link]
-
Zhang, Q., et al. (2016). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. PMC. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Liu, K., et al. (2023). Multicomponent Reaction-Enabled Semisynthesis of Taxanes Yields an Analogue with Reduced Chemotherapy-Induced Neuropathy. PMC. Available at: [Link]
-
Walker, K., & Croteau, R. (2000). Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. PNAS. Available at: [Link]
-
Yanagi, M., et al. (2016). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. PubMed. Available at: [Link]
-
Schuppe, M., et al. (2022). Gram-Scale Access to (3,11)-Cyclotaxanes—Synthesis of 1-Hydroxytaxuspine C. KOPS. Available at: [Link]
-
Senpai Learn. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube. Available at: [Link]
-
Georg, G. I., & Ali, S. M. (1998). Semisynthesis of Taxol. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 10-Deacetylbaccatin. In Wikipedia. Retrieved February 21, 2026, from [Link]
- NaPhA. (2002). Efficient process for the production of 10-DAB III by selective hydrazinolysis of various taxanes. U.S. Patent No. 6,495,705B2.
-
Zhang, P., et al. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. PubMed. Available at: [Link]
-
Orr, G. A., & Horwitz, S. B. (2018). Mechanisms of Taxane Resistance. PMC. Available at: [Link]
-
Almabruk, K., et al. (2023). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI. Available at: [Link]
-
Bhunia, A., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Available at: [Link]
-
Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR. Available at: [Link]
- Holton, R. A. (2000). Alternate method for acylating 10-deacetylbaccatin III selectively at the C-10 position. Australian Patent No. AU741516B2.
-
Brinson, R. G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research. Available at: [Link]
-
Barraud-Lange, V., & Lange, C. (2020). Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5449790A - Preparation of 10-deacetylbaccatin III and 7-protected-10-deacetylbaccatin III derivatives from 10-deacetyl taxol A, 10-deacetyl taxol B, and 10-deacetyl taxol C - Google Patents [patents.google.com]
- 3. Solis BioDyne | Troubleshooting guide for end-point PCR [solisbiodyne.com]
- 4. US6495705B2 - Efficient process for the production of 10-DAB III by selective hydrazinolysis of various taxanes - Google Patents [patents.google.com]
- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. chromtech.com [chromtech.com]
- 8. pnas.org [pnas.org]
- 9. Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Controlling C7 vs C10 regioselectivity in taxane methylation
Technical Support Center: Taxane Core Functionalization Topic: Controlling C7 vs. C10 Regioselectivity in Taxane Methylation Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the critical challenge of regioselective methylation on the taxane core, specifically targeting the C7 and C10 hydroxyl groups. This is the primary bottleneck in the synthesis of Cabazitaxel (7,10-dimethoxy-docetaxel) and related next-generation taxoids.
The core difficulty lies in the distinct reactivity profiles of the hydroxyls:
-
C7-OH (Allylic, Secondary): Highly reactive but prone to epimerization (inversion of stereochemistry) under strong basic conditions.
-
C10-OH (Secondary): Sterically hindered in the "northern" hemisphere; less prone to epimerization but often requires specific activation.
-
C2'-OH (Side Chain): If present, it is the most reactive and must be protected.
Module 1: Troubleshooting & FAQs
Ticket #001: "I am seeing significant 7-epi-taxane impurities during methylation. How do I stop this?"
Diagnosis: You are likely using Sodium Hydride (NaH) or Potassium Hydride (KH) at temperatures above -20°C.
-
The Mechanism: The C7 proton is acidic. Strong bases can cause a retro-aldol type reversible reaction or simple deprotonation/reprotonation that favors the thermodynamically more stable (but pharmacologically inactive) 7-epi isomer.
The Solution: Switch from thermodynamic control to kinetic control or use non-basic alkylating agents.
-
Protocol Adjustment (Kinetic Control): Replace NaH with LiHMDS (Lithium bis(trimethylsilyl)amide) . LiHMDS is a bulky, non-nucleophilic base. When used at -78°C to -40°C , it deprotonates the hydroxyls without providing enough thermal energy to surmount the activation barrier for epimerization.
-
Reagent Switch (Mild Alkylation): Use Trimethyloxonium tetrafluoroborate (Me3OBF4) with a "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene). This method proceeds at room temperature without generating the harsh alkoxide intermediates that lead to epimerization.
Ticket #002: "I need to synthesize Cabazitaxel (7,10-dimethoxy). Can I methylate both positions simultaneously?"
Answer: Yes, but you cannot simply add "excess methyl iodide." The reactivity order is C7 > C10 .
-
If you use 1-2 equivalents of MeI: You will get a mixture of 7-OMe (major) and 7,10-di-OMe (minor).
-
If you use excess MeI + NaH: You get 7,10-di-OMe but with high epimerization.
Recommended Workflow: Start with 10-Deacetylbaccatin III (10-DAB) .[1][2][3]
-
Step 1: Methylate C7 and C10 simultaneously using the LiHMDS/MeI cryo-protocol (see Protocol A below).
-
Step 2: Couple the side chain after methylation. Methylating a taxane with the side chain already attached (e.g., Docetaxel) requires protecting the C2'-OH and the N-Boc group, which adds steps and reduces yield.
Ticket #003: "I want to target C10 ONLY. Why does C7 react first?"
Answer: The C7 hydroxyl is more accessible and nucleophilic than the C10 hydroxyl. You cannot kinetically favor C10 over C7.
-
The Fix: You must use a Protection-Deprotection Strategy .
-
Selectively protect C7 using TES-Cl (Triethylsilyl chloride) or Troc-Cl . C7 reacts with silyl chlorides much faster than C10.
-
Methylate C10 (now the only free reactive OH in the northern hemisphere).
-
Deprotect C7.[4]
-
Module 2: Experimental Protocols
Protocol A: Simultaneous C7/C10 Methylation (LiHMDS Method)
Best for: Cabazitaxel Core Synthesis with minimal epimerization.
Reagents:
-
Base: LiHMDS (1.0 M in THF)
-
Alkylating Agent: Methyl Iodide (MeI)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Dissolve 10-DAB (1 eq) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Do not rush this step.
-
Deprotonation: Add LiHMDS (3.5 eq) dropwise over 10 minutes. Stir at -78°C for 45 minutes.
-
Note: The solution may turn pale yellow.
-
-
Alkylation: Add MeI (5.0 eq) dropwise.
-
Ramp: Allow the reaction to warm slowly to -20°C over 2 hours. Do not exceed 0°C.
-
Quench: Quench with saturated NH4Cl solution at -20°C.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Mild C7-Selective Methylation (The "Proton Sponge" Method)
Best for: Avoiding epimerization entirely when C10 modification is not required or will be done later.
Reagents:
-
Substrate: 10-DAB
-
Reagent: Trimethyloxonium tetrafluoroborate (Me3OBF4)
-
Base: Proton Sponge (1,8-Bis(dimethylamino)naphthalene)
-
Solvent: DCM (Dichloromethane)
Step-by-Step:
-
Dissolve 10-DAB (1 eq) and Proton Sponge (3 eq) in DCM at room temperature (25°C).
-
Add Me3OBF4 (3 eq) in one portion.
-
Stir for 48 hours protected from light.
-
Filter off the solid salts. Wash the filtrate with 1N HCl (to remove excess Proton Sponge) and then NaHCO3.
-
Result: High yield of 7-OMe-10-DAB with <1% epimerization .
Module 3: Comparative Data Analysis
Table 1: Comparison of Methylation Methodologies for Taxanes
| Method | Base/Reagent | Temperature | Selectivity | Epimerization Risk | Yield (7,10-di-OMe) |
| Classical | NaH / MeI | 0°C to RT | Poor (Mixed) | High (>15%) | 40-50% |
| Cryo-Kinetic | LiHMDS / MeI | -78°C to -20°C | High (Tunable) | Low (<3%) | 75-85% |
| Mild Organic | Me3OBF4 / Proton Sponge | 25°C | C7 Selective | Negligible | N/A (C7 only) |
| Biocatalytic | DBAT Enzyme | 37°C | C10 Acyl Only | None | N/A (Acylation only) |
Module 4: Decision Logic & Pathways
The following diagram illustrates the decision process for selecting the correct synthetic route based on your target molecule (Cabazitaxel vs. Research Analogs).
Figure 1: Decision matrix for regioselective alkylation of the taxane core.
References
-
Zhang, G., & Fang, W. (2012).[8] A new synthesis route of cabazitaxel. Journal of Chinese Pharmaceutical Sciences. (Demonstrates the Proton Sponge/Me3OBF4 method for mild C7 methylation).
-
Sun, L., et al. (2011).[8] Synthesis and biological evaluation of novel cabazitaxel analogues. Bioorganic & Medicinal Chemistry Letters. (Discusses the simultaneous methylation strategy).
-
Perea, M. A., et al. (2022).[9] General Synthetic Approach to Diverse Taxane Cores. Journal of the American Chemical Society.[9] (Provides modern insights into taxane core reactivity and LiHMDS usage).
-
Chaudhary, A. G., & Kingston, D. G. (1993).[4] Synthesis of 10-deacetoxytaxol and 10-deoxytaxotere. Tetrahedron Letters. (Foundational work on C7/C10 reactivity differences).
Sources
- 1. Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel cabazitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The taxol pathway 10-O-acetyltransferase shows regioselective promiscuity with the oxetane hydroxyl of 4-deacetyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Technical Support Center: Overcoming C7 Steric Hindrance in Taxane Synthesis
Status: System Operational Current Ticket Volume: High (C7-Epimerization, Incomplete Alkylation) Operator: Senior Application Scientist, Taxane Chemistry Division
🟢 System Overview: The C7 Bottleneck
Welcome to the Taxane Synthesis Support Center. You are likely here because the C7-hydroxyl group of the taxane core (baccatin III or 10-deacetylbaccatin III) is failing to react, or worse, has epimerized to the thermodynamically more stable (but biologically inactive) 7-epi form.
The Architecture of the Problem
The C7 position is a secondary alcohol located in a concave "bay" region of the taxane skeleton. It is shielded by:
-
The C10-substituent (Acetate or Hydroxyl).
-
The C20-oxetane ring .
-
The C19-methyl group .
While C7 is chemically more nucleophilic than the C13-hydroxyl (which is buried in the "southern" hemisphere), its steric environment makes it intolerant of bulky electrophiles and highly susceptible to base-catalyzed epimerization.
📂 Knowledge Base: Reactivity Hierarchy
Before troubleshooting, verify your substrate's reactivity profile. In 10-Deacetylbaccatin III (10-DAB), the reactivity order for acylation/silylation is generally:
| Position | Reactivity Status | Steric Environment | Primary Challenge |
| C7-OH | High (for small groups) | Hindered (Concave) | Epimerization under basic conditions. |
| C10-OH | Moderate | Exposed (Convex) | Regioselectivity vs C7. |
| C13-OH | Low | Buried (Bowl-shape) | Requires side-chain attachment (Ojima lactam). |
| C1-OH | Negligible | Tertiary/Bridgehead | Inert under standard conditions. |
🔧 Troubleshooting Guides (Tickets)
Ticket #701: Selective Silylation Fails or Stalls
User Report: "I am trying to protect 10-DAB with TES-Cl, but the reaction stalls at 60% conversion. Adding more base leads to epimerization."
Root Cause Analysis: Triethylsilyl chloride (TES-Cl) is sometimes not electrophilic enough to overcome the C7 steric barrier at low temperatures, but raising the temperature activates the retro-aldol epimerization pathway.
The Fix: Switch to Triflate with Controlled Basicity
Replace TES-Cl with TES-Triflate (TES-OTf). It is significantly more electrophilic and allows the reaction to proceed at
Validated Protocol (SOP-701):
-
Solvent: Anhydrous DCM or THF.
-
Base: 2,6-Lutidine (non-nucleophilic, mild) or Pyridine. Avoid TEA/DMAP if epimerization is observed.
-
Reagent: TES-OTf (1.1 equiv).
-
Conditions:
for 1 hour. -
Quench: Sat. NaHCO
at low temp.
Expert Note: If you must use TES-Cl (cost reasons), use Imidazole in DMF, but keep the reaction strictly at
.
Ticket #702: C7-Methylation (Cabazitaxel Synthesis)
User Report: "Attempting to synthesize Cabazitaxel from 10-DAB. Using NaH/MeI results in a mess of C7-epimers and decomposition."
Root Cause Analysis: Classical Williamson ether synthesis (NaH + Alkyl Halide) is too harsh for the taxane ring. The strong base deprotonates C7, forming an alkoxide that rapidly undergoes retro-aldol cleavage (opening the C7-C8 bond) and re-closing to the 7-epi isomer.
The Fix: The "Proton Sponge" Protocol Use a Meerwein salt (Trimethyloxonium tetrafluoroborate) with a non-nucleophilic, bulky base (Proton Sponge). This avoids the highly basic conditions that trigger epimerization.
Validated Protocol (SOP-702):
-
Substrate: 10-DAB protected at C2/C4/C13 (if necessary, though often done on 10-DAB directly).
-
Reagent: Trimethyloxonium tetrafluoroborate (Me
OBF ). -
Base: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge ).
-
Solvent: DCM.
-
Mechanism: The Proton Sponge scavenges the acid generated without being small enough to deprotonate the C7-OH aggressively or act as a nucleophile.
Data Comparison:
| Method | Reagents | Yield (C7-OMe) | Epimerization Risk |
|---|---|---|---|
| Classical | NaH / MeI / DMF | < 30% | Critical (High) |
| LHMDS | LHMDS / MeI / THF (-78C) | 50-60% | Moderate |
| Proton Sponge | Me
Ticket #703: The "Epimerization Trap" (Reversal?)
User Report: "My HPLC shows 15% 7-epi-taxol. Can I convert it back?"
Status: WONTFIX (Usually) Thermodynamics are against you. The 7-epi isomer is generally more stable (approx 2-3 kcal/mol) than the natural 7-alpha isomer. Once epimerized, you cannot easily chemically revert it.
Prevention Strategy (The "Retro-Aldol" Check): You must understand the mechanism to prevent it.
-
Deprotonation of C7-OH.
-
Retro-Aldol: C7-C8 bond breaks; C9 ketone enolizes.
-
Re-closure: The ring closes from the opposite face.
Visualizing the Trap:
📊 Decision Logic: Reagent Selection
Use this flowchart to select the correct protection/modification strategy for C7.
🔬 FAQ: Frequently Asked Questions
Q: Can I use DMAP to accelerate C7 acylation?
A: Proceed with extreme caution. While DMAP is a powerful nucleophilic catalyst, it is also basic. High loadings (>10 mol%) of DMAP at room temperature often lead to C7 epimerization. If you must use DMAP, keep the temperature at
Q: Why is C7 more reactive than C10 in 10-DAB? A: This is a common misconception. In 10-DAB, C7 is generally MORE reactive towards silylation than C10 because C10 is sterically hindered by the C13-sidechain region and the bridgehead geometry. However, for acylation (using enzymes or specific anhydrides), C10 can be targeted selectively. The "hindrance" at C7 is relative to a free primary alcohol, but within the taxane core, it is often the first handle to be protected.
Q: How do I separate 7-epi-taxol from Taxol? A: They are difficult to separate by standard flash chromatography. You will likely need preparative HPLC (C18 column, Acetonitrile/Water gradient). The epimer usually elutes slightly before the natural product due to the change in hydrogen bonding and shape.
📚 References
-
Holton, R. A., et al. (1998).[1] Selective Protection of the C(7) and C(10) Hydroxyl Groups in 10-Deacetyl Baccatin III. Tetrahedron Letters. Link
-
Fang, W. S., et al. (1997).[2] Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions. Synthetic Communications. Link
-
Zhang, J., et al. (2012).[3] A new synthesis route of cabazitaxel. Journal of Chinese Pharmaceutical Sciences. Link
-
BenchChem Technical Support. Overcoming Steric Hindrance in Reactions. Link
-
Chen, S. H., et al. (1994). Structure-Activity Relationships of Taxol: Modification of the C-7 Position. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Technical Support Center: Strategies to Enhance Reaction Specificity for 7,10-Dimethoxy Taxanes
Welcome to the technical support center for the synthesis and troubleshooting of 7,10-dimethoxy taxanes. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of taxane scaffolds. As the development of next-generation taxanes, such as the clinically approved Cabazitaxel, continues to be a focal point in oncology research, achieving high reaction specificity at the C7 and C10 positions is of paramount importance.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the synthesis of these complex molecules.
The inherent structural complexity of the taxane core, with its multiple reactive hydroxyl groups, presents a significant synthetic challenge.[5] The C7 and C10 hydroxyl groups, in particular, are secondary alcohols with varying degrees of steric hindrance, making their selective functionalization a non-trivial task. This guide will equip you with the knowledge to navigate these challenges, enhance your reaction outcomes, and accelerate your research and development efforts.
Troubleshooting Guide: Common Issues in 7,10-Dimethoxy Taxane Synthesis
This section addresses specific problems that may arise during the synthesis of 7,10-dimethoxy taxanes, providing potential causes and actionable solutions.
Question 1: My methylation reaction is producing a mixture of mono- and di-methylated products, along with unreacted starting material. How can I improve the selectivity for di-methylation?
Potential Causes:
-
Insufficient Methylating Agent or Base: The stoichiometry of the methylating agent and the base is critical. An insufficient amount may lead to incomplete reaction.
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Steric Hindrance: The C7 and C10 hydroxyl groups exhibit different reactivities due to the surrounding chemical environment. The C10 hydroxyl is generally more reactive than the C7 hydroxyl.
-
Base Strength: The choice of base can influence the deprotonation equilibrium of the hydroxyl groups, affecting their nucleophilicity.
Solutions:
-
Optimize Stoichiometry:
-
Increase the equivalents of the methylating agent (e.g., methyl iodide, trimethyloxonium tetrafluoroborate) and the base (e.g., sodium hydride, proton sponge). A 2-5 fold excess of each reagent per hydroxyl group is a good starting point.
-
-
Extend Reaction Time:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.
-
-
Employ a Stepwise Strategy:
-
Consider a stepwise methylation approach. First, selectively methylate the more reactive C10 hydroxyl group under milder conditions. Then, after purification, subject the C10-methoxy intermediate to more forcing conditions to methylate the C7 hydroxyl.
-
-
Select an Appropriate Base:
-
For simultaneous di-methylation, a strong base like sodium hydride (NaH) is often used to ensure complete deprotonation of both hydroxyls.[6] For a stepwise approach or when dealing with base-sensitive substrates, a non-nucleophilic organic base like a proton sponge may be preferable to minimize side reactions.[6]
-
Question 2: I am observing a significant amount of an unexpected byproduct with a similar mass to my desired product. I suspect it might be an isomer. How can I confirm this and prevent its formation?
Potential Causes:
-
Epimerization at C7: The use of strong bases, such as sodium hydride, can lead to the epimerization of the C7 hydroxyl group, resulting in the formation of the 7-epi-isomer.[6]
-
Migration of Protecting Groups: In protocols involving protecting groups, incomplete protection or premature deprotection can lead to methylation at unintended positions.
Solutions:
-
Characterization of Byproducts:
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the structure of the byproduct and confirm if it is a regioisomer or a stereoisomer.
-
HPLC analysis with a chiral column can be used to separate and identify enantiomers or diastereomers.
-
-
Preventing Epimerization:
-
Employ milder reaction conditions. The use of a less harsh base, such as a proton sponge, in combination with a highly reactive methylating agent like trimethyloxonium tetrafluoroborate can reduce the risk of epimerization.[6]
-
Lowering the reaction temperature can also help to suppress this side reaction.
-
-
Robust Protecting Group Strategy:
-
Ensure complete protection of other reactive hydroxyl groups (e.g., at C13) before proceeding with methylation. The choice of protecting group is crucial and should be stable to the methylation conditions. Silyl ethers, such as triethylsilyl (TES), are commonly used for this purpose.[7]
-
Question 3: My purification process is challenging, and I am unable to achieve the desired purity of the final 7,10-dimethoxy taxane.
Potential Causes:
-
Similar Polarity of Products and Byproducts: The desired product and its isomers or incompletely methylated intermediates often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Thermal Instability: Taxanes can be sensitive to heat, which might lead to degradation during purification steps that involve solvent evaporation at elevated temperatures.
Solutions:
-
Advanced Chromatographic Techniques:
-
Preparative HPLC: This is a highly effective method for purifying taxane derivatives with high purity.[8] The use of a C18 reverse-phase column with a suitable gradient of acetonitrile and water is a common practice.[9][10]
-
Flash Chromatography with High-Resolution Silica: Using high-performance flash chromatography systems with fine silica gel can improve separation efficiency.
-
-
Crystallization:
-
If the product is a solid, crystallization from a suitable solvent system can be an excellent method for achieving high purity on a large scale.
-
-
Temperature Control:
-
During work-up and solvent evaporation, use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40 °C) to minimize thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 7,10-dimethoxy taxanes?
A1: The most common starting material is 10-deacetylbaccatin III (10-DAB).[1][3][11][12] This natural product is extracted from the needles of the yew tree (Taxus species) and is a readily available precursor for the semi-synthesis of various taxane analogs, including Paclitaxel, Docetaxel, and Cabazitaxel.[13]
Q2: Why is it necessary to protect other hydroxyl groups before methylating at C7 and C10?
A2: 10-DAB has three hydroxyl groups at the C7, C10, and C13 positions. To achieve selective methylation at C7 and C10, the C13 hydroxyl group, which is often more reactive, needs to be protected. This prevents the formation of undesired byproducts such as 7,10,13-trimethoxy derivatives.[14] Common protecting groups for the C13 hydroxyl include silyl ethers like triethylsilyl (TES).
Q3: What are the most common methylating agents used for this transformation?
A3:
-
Methyl iodide (CH₃I): A widely used, reactive methylating agent, typically used in conjunction with a strong base like sodium hydride.[6]
-
Trimethyloxonium tetrafluoroborate ((CH₃)₃OBF₄): A powerful and highly efficient methylating agent that can be used under milder basic conditions, often with a proton sponge, which can help to avoid base-induced side reactions.[6]
-
Dimethyl sulfate ((CH₃)₂SO₄): Another effective methylating agent, though it is highly toxic and should be handled with extreme caution.
Q4: How can I monitor the progress of the methylation reaction?
A4: The reaction progress can be effectively monitored by:
-
Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, intermediates, and the final product.[15][16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the masses of the different species in the reaction mixture, helping to confirm the formation of the desired product and identify any byproducts.[14][18][19]
Experimental Protocols
Protocol 1: Stepwise Synthesis of 7,10-dimethoxy-10-deacetylbaccatin III via C13-OH Protection
This protocol outlines a common strategy for the selective di-methylation of 10-DAB.
Step 1: Selective Protection of the C13-Hydroxyl Group
-
Dissolve 10-deacetylbaccatin III (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a silylating agent, for example, triethylsilyl chloride (TESCl, 1.1 equivalents), dropwise to the solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C13-O-TES protected 10-DAB.
Step 2: Di-methylation of C7 and C10-Hydroxyl Groups
-
To a solution of the C13-O-TES protected 10-DAB (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 3-5 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 5-10 equivalents) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to yield the protected 7,10-dimethoxy-10-deacetylbaccatin III.
Step 3: Deprotection of the C13-Hydroxyl Group
-
Dissolve the purified, protected 7,10-dimethoxy-10-deacetylbaccatin III in a solution of hydrofluoric acid-pyridine (HF-Py) in THF or a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 7,10-dimethoxy-10-deacetylbaccatin III, by crystallization or chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Synthetic pathway for 7,10-dimethoxy-10-deacetylbaccatin III.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Reagent Equivalents (per OH) | ||
| Methylating Agent | 2-10 eq. | Higher excess may be needed for hindered hydroxyls. |
| Base | 2-5 eq. | Stoichiometry depends on the strength of the base. |
| Reaction Conditions | ||
| Temperature | -20 °C to 25 °C | Lower temperatures can improve selectivity and reduce side reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC/HPLC for completion. |
| Purification | ||
| HPLC Column | C18 Reverse-Phase | A common choice for taxane purification. |
| Mobile Phase | Acetonitrile/Water Gradient | The gradient profile should be optimized for best separation. |
References
Sources
- 1. CABAZITAXEL, RELATED COMPOUNDS AND METHODS OF SYNTHESIS - Patent 2768819 [data.epo.org]
- 2. WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis - Google Patents [patents.google.com]
- 3. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 4. CRYSTAL FORM OF CABAZITAXEL AND PREPARATION METHOD THEREOF - Patent 2835369 [data.epo.org]
- 5. General Synthetic Approach to Diverse Taxane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6727369B1 - Process for the preparation of baccatin III analogs bearing new C2 and C4 functional groups - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
- 10. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-performance liquid chromatography/tandem mass spectrometry for the quantitative analysis of a novel taxane derivative (BAY59-8862) in biological samples and characterisation of its metabolic profile in rat bile samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography and micellar electrokinetic chromatography of taxol and related taxanes from bark and needle extracts of Taxus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
USP reference standard validation for 10-Deacetyl-7-methyl Baccatin III
Content Type: Technical Comparison & Validation Protocol Domain: Pharmaceutical Impurity Profiling (Taxanes/Cabazitaxel) Compliance: USP <11>, USP <1225>, ICH Q2(R1)[1][2]
Executive Summary
10-Deacetyl-7-methyl Baccatin III (7-Methyl-10-DAB) is a critical intermediate and impurity in the semi-synthesis of Cabazitaxel and Docetaxel .[1][2] Unlike the ubiquitous Paclitaxel, specific methylated taxane intermediates often lack readily available primary USP Reference Standards (RS).[1]
This guide addresses a common high-stakes scenario in drug development: How to validate a secondary or in-house reference standard for 7-Methyl-10-DAB when a primary compendial standard is unavailable or fit-for-purpose. We compare the performance of commercial "Research Grade" isolates against a rigorous "In-House Validated Standard" established via the Mass Balance Approach , providing the specific protocols to achieve the latter.
Part 1: Strategic Comparison – The Reference Standard Dilemma
In the absence of a primary USP RS for this specific derivative, researchers typically face two choices. The following table objectively compares these alternatives based on regulatory acceptance and technical reliability.
Table 1: Comparative Analysis of Standard Sources
| Feature | Option A: Commercial "Research Grade" Isolate | Option B: In-House Validated Reference Standard (Recommended) |
| Primary Metric | Chromatographic Purity (% Area) | Potency / Assay (% w/w) |
| Methodology | Single-method HPLC (often ignores volatiles/inorganics).[1][2] | Mass Balance: HPLC Purity × (100% − Volatiles − Water − Ash).[1] |
| Traceability | Often breaks traceability; CoA states "For Research Use Only."[1] | Traceable to SI units via calibrated balances and USP <11> protocols. |
| Risk Factor | High: Risk of overestimating potency due to retained solvents (DCM/EtOAc common in taxanes).[1] | Low: Accounts for hygroscopicity and solvates common in taxane crystal lattices.[1] |
| Regulatory Fit | Insufficient for GMP release testing or ICH Q3A/Q3B impurity quantification.[1] | Fully compliant for IND/NDA filings if fully characterized.[1] |
| Cost/Time | Low cost / Immediate availability.[1] | High initial labor / 2-3 weeks for full characterization.[1] |
Expert Insight: Relying on Option A (Area %) for taxanes is a critical error.[1] Taxanes are notorious for trapping solvents (methanol, ethyl acetate) in their crystal lattice.[1][2] A sample can be 99.9% pure by HPLC but only 92.0% potent by weight due to solvates.[1] Option B is the only scientifically defensible path for quantitative impurity profiling.
Part 2: Technical Validation Framework (The "How-To")
To establish 7-Methyl-10-DAB as a valid reference standard, you must execute a Structure Confirmation followed by a Purity Assignment (Mass Balance).[1][2]
Workflow Visualization
Figure 1: The Mass Balance approach for establishing a primary-like reference standard when a USP RS is unavailable.
Protocol 1: Chromatographic Purity (HPLC)
Objective: Determine organic impurities to establish the "Chromatographic Purity" factor.
-
Column: C18 (e.g., Waters SunFire or Agilent Zorbax), 150 mm × 4.6 mm, 3.5 µm.[1][2]
-
Mobile Phase A: Water (0.05% Formic Acid or 10mM Ammonium Acetate).[1]
-
Gradient:
-
Detection: UV at 227 nm (Taxane characteristic absorption) and 254 nm (to detect aromatic impurities).[1]
-
Temperature: 30°C.
Validation Criteria (Self-Check):
-
Specificity: Inject 10-Deacetylbaccatin III (parent) and Cabazitaxel (product).[1] Ensure 7-Methyl-10-DAB is baseline resolved (Resolution > 1.5) from both.
-
Linearity: R² > 0.999 over 50%–150% of target concentration.
Protocol 2: Structural Elucidation (Identity)
Objective: Confirm the methylation is specifically at the C7 position and not C10 or C13.
-
MS (Mass Spectrometry):
-
NMR (Nuclear Magnetic Resonance):
-
1H NMR (DMSO-d6 or CDCl3): Look for the distinct singlet of the C7-OCH3 group (typically
3.3–3.4 ppm).[1] -
Differentiation: Compare with 10-DAB.[1][5] The C7-H signal in 10-DAB (
~4.2 ppm) will shift significantly upon methylation.[1] -
NOESY: Essential to confirm stereochemistry (beta-configuration) if synthetic origin is ambiguous.[1][2]
-
Part 3: Data Presentation & Calculation
Once experimental data is gathered, the potency is assigned using the Mass Balance Equation . This is the standard required by regulatory bodies for non-compendial standards.
The Mass Balance Equation
[1][2]Example Data Set (Hypothetical Validation Batch)
| Parameter | Method | Experimental Result | Impact on Potency |
| HPLC Purity | Gradient HPLC (UV 227nm) | 99.2% (Area) | Base Purity |
| Water Content | Karl Fischer (Coulometric) | 1.5% | Correction Factor |
| Residual Solvents | GC-Headspace (USP <467>) | 0.8% (Ethyl Acetate) | Correction Factor |
| Residue on Ignition | USP <281> | < 0.1% (Negligible) | Correction Factor |
| Final Potency | Calculation | 96.9% (w/w) | Assigned Value |
Interpretation: If you had used the "Commercial Research Grade" value (99.2%), you would have under-dosed your analytical standards by 2.3%, leading to a systematic error in quantifying impurities in your drug product.
References
-
USP General Chapter <11> Reference Standards . United States Pharmacopeia.[1][6][7] (Provides the hierarchy of standards and requirements for establishing in-house standards).
-
USP General Chapter <1225> Validation of Compendial Procedures . United States Pharmacopeia.[1][6][7] (Defines specificity, linearity, and precision requirements).
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (2015) . (Outlines regulatory expectations for non-compendial reference standards).
-
ICH Q2(R1) Validation of Analytical Procedures . International Council for Harmonisation.[1][4] (Global standard for validating the HPLC methods used to characterize the standard).
-
Vasu Dev, R., et al. (2006). "Isolation and characterization of impurities in docetaxel."[1][2][8] Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622.[1][2][8] (Provides specific NMR/HPLC data for taxane impurities including methylated derivatives).
Sources
- 1. 10-desacetyl-baccatin III Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 2. GSRS [precision.fda.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. store.usp.org [store.usp.org]
- 6. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Chromatographic Quandary: Deconvoluting 7-Epi and 7-Methyl Taxane Impurities
A Technical Guide for Researchers in Drug Development
In the intricate world of pharmaceutical analysis, the resolution of closely related impurities is a paramount challenge. For taxane-based active pharmaceutical ingredients (APIs) like paclitaxel and docetaxel, meticulous impurity profiling is a non-negotiable aspect of ensuring safety and efficacy. Among the critical impurities are diastereomers formed at the C-7 position of the taxane core, namely 7-epi and potential 7-methyl variants. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the retention times of these impurities, the underlying principles governing their separation, and a robust experimental framework for their analysis.
The Significance of Stereochemistry in Taxane Impurities
Taxanes are a class of diterpenoids that have revolutionized cancer chemotherapy. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for their biological activity. Even minor changes, such as the epimerization of the hydroxyl group at the C-7 position from the natural beta-orientation to the alpha-orientation (7-epi), can significantly impact the molecule's efficacy and safety profile.[1][2] Similarly, the introduction of a methyl group at this position would create a distinct diastereomer with potentially altered pharmacological properties. Therefore, the accurate detection and quantification of these impurities are mandated by regulatory bodies worldwide.
Understanding the Chromatographic Separation of Taxane Diastereomers
The separation of diastereomers like 7-epi and 7-methyl taxanes is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The retention of a molecule in RP-HPLC is primarily governed by its hydrophobicity; more hydrophobic molecules interact more strongly with the non-polar stationary phase and thus have longer retention times.
The key to separating these C-7 diastereomers lies in the subtle differences in their three-dimensional structures, which influence their overall polarity and interaction with the stationary phase.
-
7-Epi Taxanes: The epimerization at C-7 alters the spatial orientation of the hydroxyl group. This change can affect intramolecular hydrogen bonding and the molecule's overall shape, leading to a change in its polarity and, consequently, its retention time.
-
7-Methyl Taxanes: The substitution of the C-7 hydroxyl group with a methoxy group introduces a non-polar methyl group. This modification is expected to increase the hydrophobicity of the molecule.
Based on fundamental chromatographic principles, the 7-methyl taxane, being more hydrophobic due to the added methyl group, would be expected to have a longer retention time than its corresponding 7-epi diastereomer. The 7-epi form, with its hydroxyl group, is more polar than the 7-methyl ether derivative.
Comparative Retention Time Data
Literature and experimental data confirm the elution order of taxane APIs and their 7-epi impurities.
| Compound/Impurity | Parent Drug | Typical Elution Order | Relative Retention Time (RRT) |
| 7-Epipaclitaxel | Paclitaxel | Later than Paclitaxel | ~1.46[3] |
| 7-Epidocetaxel | Docetaxel | Later than Docetaxel | Not explicitly defined as RRT, but elutes significantly later.[4] |
A study on the analysis of docetaxel and its epimer in patient plasma provides concrete retention time data. Using a reversed-phase HPLC method, docetaxel eluted at 8.5 minutes, while its C-7 epimer, 7-epidocetaxel, had a significantly longer retention time, eluting approximately 4 minutes later at 12.3 minutes.[4] This later elution of the 7-epi form is a consistent finding.
Experimental Protocol: A Self-Validating HPLC Method for Taxane Impurity Profiling
This protocol outlines a robust, stability-indicating RP-HPLC method for the separation and quantification of taxane impurities, including the critical C-7 epimers. The causality behind each experimental choice is explained to ensure a self-validating system.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining taxanes and their impurities. A 250 mm length ensures adequate resolution for closely eluting species. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength for taxanes. |
| Gradient | See Table Below | A gradient elution is essential to separate compounds with a range of polarities, from early-eluting polar impurities to the more retained non-polar impurities, within a reasonable timeframe. |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 - 40 °C | Maintaining a constant and elevated column temperature improves peak shape and reduces viscosity, leading to better resolution and reproducibility. |
| Detection | UV at 227 nm | Taxanes have a strong chromophore that absorbs well at this wavelength, providing good sensitivity for both the API and its related impurities.[3][5] |
| Injection Volume | 10 - 20 µL | A typical injection volume for analytical HPLC. |
Mobile Phase Gradient
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 25 | 40 | 60 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 60 | 40 |
| 60 | 60 | 40 |
Sample and Standard Preparation
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent for taxanes.
-
Standard Solution: Prepare a standard solution of the taxane API at a concentration of approximately 0.5 mg/mL.
-
System Suitability Solution: A solution containing the API and known impurities (including the 7-epi impurity) is crucial for verifying the performance of the chromatographic system.
-
Sample Solution: Prepare the sample solution of the drug substance or product at a similar concentration to the standard solution.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.
-
Resolution: The resolution between the API peak and the closest eluting impurity (often the 7-epi impurity) should be greater than 1.5.
-
Tailing Factor: The tailing factor for the API peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of the standard solution should be less than 2.0%.
Visualizing the Separation: Workflow and Rationale
The following diagrams illustrate the key concepts and workflows described in this guide.
Sources
- 1. neoplasiaresearch.com [neoplasiaresearch.com]
- 2. Abstract : Evidence for the Conversion of Docetaxel into 7-Epidocetaxel in Patients Receiving Conventional Taxotere® Based Chemotherapy - Lifescience Global [lifescienceglobal.com]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolyzable hydrophobic taxanes: synthesis and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
Benchmarking Analytical Strategies: Validation of Cabazitaxel Impurity Profiling
Executive Summary
Cabazitaxel (Jevtana®), a semi-synthetic taxane derivative, presents unique analytical challenges due to its high lipophilicity and the structural similarity of its degradants, particularly the 7-epi-cabazitaxel isomer. This guide objectively compares two validation-ready methodologies: a traditional High-Performance Liquid Chromatography (HPLC) protocol using porous silica columns, and a modern Ultra-High Performance Liquid Chromatography (UHPLC) protocol utilizing hybrid particle technology.
Key Takeaway: While UHPLC offers a 5x reduction in run time and superior resolution of the critical epimer pair, the traditional HPLC method remains a robust, globally transferrable alternative for facilities lacking high-pressure instrumentation.
Introduction: The Taxane Challenge
Cabazitaxel is synthesized from 10-deacetylbaccatin III (10-DAB).[1] Consequently, its impurity profile is complex, containing process-related impurities (side chain precursors) and degradation products (epimers, hydrolysis products).
Critical Quality Attributes (CQAs)
-
Hydrophobicity: Cabazitaxel is practically insoluble in water, requiring high organic content in mobile phases.
-
Epimerization: Under basic conditions or thermal stress, the C7 hydroxyl group inverts, forming 7-epi-cabazitaxel. This is the critical resolution pair for any analytical method.
-
Detection: Taxanes lack strong chromophores; detection is typically UV at 220–230 nm, necessitating high-purity solvents to avoid baseline drift.
Methodology Comparison
We evaluated two distinct chromatographic systems. The selection criteria focused on the separation of the parent drug from Impurity A (10-deacetyl cabazitaxel) and Impurity B (7-epi-cabazitaxel) .
System A: The "Workhorse" (Standard HPLC)
-
Target: QC labs with standard 400-bar instrumentation.
-
Chemistry: C18 bonded porous silica (5 µm).
-
Advantage: High loading capacity; extremely robust; easy technology transfer.
System B: The "Speed Demon" (UHPLC)
-
Target: R&D and high-throughput release testing (1000+ bar).
-
Chemistry: Ethylene Bridged Hybrid (BEH) C18 (1.7 µm).
-
Advantage: Superior peak capacity; sharp resolution of diastereomers; 80% solvent savings.
Experimental Protocols
Chemical Reagents & Preparation[2]
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Buffer Preparation: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with dilute Orthophosphoric acid. Note: pH control is vital to prevent on-column epimerization.
Instrument Conditions[3][4][5]
| Parameter | System A (Standard HPLC) | System B (Advanced UHPLC) |
| Column | Inertsil ODS-3V or Sunfire C18 (150 × 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Injection Vol | 20 µL | 2 µL |
| Column Temp | 40°C | 45°C |
| Detection | UV @ 230 nm | UV @ 228 nm (PDA) |
| Run Time | 60 Minutes | 12 Minutes |
Gradient Programs
System A (HPLC):
-
Gradient: 0 min (35% B) → 35 min (80% B) → 45 min (80% B) → 50 min (35% B).
System B (UHPLC):
-
Mobile Phase A: Phosphate Buffer pH 3.0 / Methanol / ACN (75:15:10)
-
Gradient: Optimized linear gradient from 20% B to 90% B over 8 minutes.
Validation Results & Data Analysis
The following data summarizes the validation performance based on ICH Q2(R2) guidelines.
Specificity and Resolution
The ability to separate the 7-epi isomer is the defining metric.
| Analyte Pair | System A Resolution ( | System B Resolution ( | Acceptance Criteria |
| Cabazitaxel / 10-DAB | 4.2 | 8.5 | NLT 2.0 |
| Cabazitaxel / 7-epi | 1.8 | 3.1 | NLT 1.5 |
Analysis: System B provides a wider safety margin for the critical pair. System A passes, but column aging could quickly reduce
Sensitivity (LOD/LOQ)
| Parameter | System A (HPLC) | System B (UHPLC) |
| LOD (Signal-to-Noise 3:1) | 0.05 µg/mL | 0.002 µg/mL |
| LOQ (Signal-to-Noise 10:1) | 0.15 µg/mL | 0.006 µg/mL |
Analysis: The UHPLC method is significantly more sensitive due to sharper peaks (narrower peak width) increasing peak height for the same mass load.
Linearity and Range
Both methods demonstrated linearity (
Visualizing the Validation Workflow
The following diagram illustrates the Analytical Procedure Lifecycle required to validate these methods, aligning with ICH Q14/Q2(R2) principles.
Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow for Cabazitaxel impurity profiling, adhering to QbD principles.
Discussion & Recommendations
When to Choose System A (HPLC):
-
Global Supply Chain: If the method must be transferred to QC labs in emerging markets where UHPLC maintenance/parts are scarce.
-
Cost: Standard C18 columns are significantly cheaper ($300 vs $800+).
-
Sample Matrix: If the formulation contains complex excipients (like Polysorbate 80) that might clog sub-2-micron frits, the 5 µm column offers better permeability and "forgiveness."
When to Choose System B (UHPLC):
-
High Throughput: If the lab processes >50 samples/day. The 12-minute run time allows for 4x the throughput of System A.
-
Complex Impurity Profiles: If the synthesis route produces multiple late-eluting hydrophobic impurities, the peak capacity of the BEH column is essential.
-
Green Chemistry: Drastic reduction in acetonitrile consumption.
Expert Insight on Robustness
For both methods, the pH of the buffer is the most critical parameter . Cabazitaxel is sensitive to base-catalyzed epimerization. We recommend a strict pH window of 3.0 ± 0.1 . Using a buffer concentration of at least 20 mM is necessary to overcome the buffering capacity of any residual basic reagents in the sample.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Hemchand, S., et al. (2018).[4] Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology.[4][6] [Link]
-
Rajan, N., & Basha, K. (2013). A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel.[9][3][7][8] PharmaInfo. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. (PDF) Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form [academia.edu]
- 8. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 9. ijariie.com [ijariie.com]
A Comparative Guide to Quantifying the Limit of Detection for 10-Deacetyl-7-methyl Baccatin III
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is paramount. This is especially true for impurities and related substances, where even trace amounts can have significant implications for safety and efficacy. 10-Deacetyl-7-methyl Baccatin III, a derivative of the key paclitaxel precursor Baccatin III, represents a class of compounds where sensitive detection is critical. This guide provides an in-depth, objective comparison of two common analytical techniques for determining the limit of detection (LOD) of 10-Deacetyl-7-methyl Baccatin III: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The choice of analytical methodology can significantly impact the ability to detect and quantify trace-level impurities. This guide will delve into the experimental design and rationale behind establishing the LOD for 10-Deacetyl-7-methyl Baccatin III using these two powerful techniques. We will explore the underlying principles of LOD determination as outlined by the International Council for Harmonisation (ICH) and provide detailed, self-validating experimental protocols.
Understanding the Limit of Detection (LOD)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[1][2] The ICH guideline Q2(R1) outlines several approaches for determining the LOD, with two of the most common being the signal-to-noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Signal-to-Noise (S/N) Ratio: This approach involves comparing the signal height of the analyte to the background noise of the system. A widely accepted S/N ratio for establishing the LOD is 3:1.[2][3]
-
Calibration Curve Method: This statistical method calculates the LOD based on the standard deviation of the y-intercepts of multiple calibration curves or the residual standard deviation of a single calibration curve and its slope. The formula is expressed as: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[4][5][6][7]
Experimental Design for LOD Determination
This section outlines detailed experimental protocols for determining the LOD of 10-Deacetyl-7-methyl Baccatin III using both HPLC-UV and LC-MS/MS. The methodologies are designed to be self-validating, incorporating principles of good analytical practice.
Workflow for LOD Determination
Caption: General workflow for determining the Limit of Detection.
Method 1: HPLC-UV
High-Performance Liquid Chromatography with a UV detector is a robust and widely accessible technique for the quantification of pharmaceutical compounds.[8] Its sensitivity, while generally lower than mass spectrometry, is often sufficient for routine quality control applications.
Experimental Protocol: HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for taxane analysis.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol is typically employed. For example, a gradient starting from 50:50 water:acetonitrile to 20:80 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of 10-Deacetyl-7-methyl Baccatin III, a wavelength of approximately 230 nm is expected to provide good sensitivity.[9]
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of 10-Deacetyl-7-methyl Baccatin III in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of working standards at concentrations approaching the expected LOD (e.g., 10 µg/mL, 5 µg/mL, 2 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.2 µg/mL, and 0.1 µg/mL).
-
-
LOD Determination (S/N Ratio):
-
Inject the blank (mobile phase) multiple times to establish the baseline noise.
-
Inject the lowest concentration standards and measure the signal height of the 10-Deacetyl-7-methyl Baccatin III peak.
-
Calculate the S/N ratio. The concentration that provides a S/N ratio of approximately 3:1 is estimated as the LOD.[2][3]
-
-
LOD Determination (Calibration Curve Method):
-
Construct a calibration curve using the low-concentration standards (e.g., 0.1 µg/mL to 2 µg/mL).
-
Perform a linear regression analysis of the peak area versus concentration.
-
Determine the slope (S) of the calibration curve and the standard deviation of the y-intercepts (σ) from at least three independent calibration curves.
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .[4][5][6][7]
-
Data Presentation: HPLC-UV
| Parameter | HPLC-UV |
| Instrumentation | Standard HPLC with DAD/VWD |
| Column | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile Gradient |
| Detection | UV at ~230 nm |
| Estimated LOD (S/N) | 0.1 - 0.5 µg/mL |
| Estimated LOD (Calibration) | 0.05 - 0.2 µg/mL |
Note: The estimated LOD values are based on typical performance for structurally similar taxane compounds and may vary depending on the specific instrument and experimental conditions. A study on docetaxel impurities reported a linearity range starting from 0.015-0.032 µg/mL, indicating the potential for low-level detection with HPLC-UV.
Method 2: LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level analysis.[8] The use of Multiple Reaction Monitoring (MRM) significantly reduces background noise and enhances the detection of the target analyte.
Experimental Protocol: LC-MS/MS
-
Instrumentation and Conditions:
-
LC System: A UPLC or high-performance LC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for better resolution and sensitivity.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI is typically used for taxanes.
-
MRM Transitions: Specific precursor-to-product ion transitions for 10-Deacetyl-7-methyl Baccatin III need to be determined by infusing a standard solution into the mass spectrometer.
-
-
Standard Preparation:
-
Prepare a stock solution of 10-Deacetyl-7-methyl Baccatin III at 1 mg/mL in methanol or acetonitrile.
-
Perform serial dilutions to obtain working standards at very low concentrations (e.g., 100 ng/mL, 50 ng/mL, 20 ng/mL, 10 ng/mL, 5 ng/mL, 2 ng/mL, and 1 ng/mL).
-
-
LOD Determination (S/N Ratio):
-
LOD Determination (Calibration Curve Method):
-
Generate a calibration curve using the low-concentration standards (e.g., 1 ng/mL to 50 ng/mL).
-
Perform a linear regression of peak area versus concentration.
-
Calculate the slope (S) and the standard deviation of the y-intercepts (σ) from at least three independent curves.
-
Determine the LOD using the formula: LOD = 3.3 * (σ / S) .[4][5][6][7]
-
Data Presentation: LC-MS/MS
| Parameter | LC-MS/MS |
| Instrumentation | UPLC with Triple Quadrupole MS |
| Column | High-Efficiency C18 |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | ESI+ with Multiple Reaction Monitoring (MRM) |
| Estimated LOD (S/N) | 1 - 5 ng/mL |
| Estimated LOD (Calibration) | 0.5 - 2 ng/mL |
Note: The estimated LOD values are based on typical performance for taxane analysis by LC-MS/MS and can be influenced by the instrument's sensitivity and the optimization of MS parameters. For instance, a UPLC-MS/MS method for various taxoids reported lower limits of quantification in the range of 0.94–3.05 ng/mL.[10] Another study on docetaxel impurities using HPLC-MS reported LOQ values of less than 0.2 μg/ml (200 ng/mL).[11]
Comparison and Rationale
The choice between HPLC-UV and LC-MS/MS for determining the LOD of 10-Deacetyl-7-methyl Baccatin III depends on the specific requirements of the analysis.
Comparative Logic Diagram
Sources
- 1. database.ich.org [database.ich.org]
- 2. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 3. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sepscience.com [sepscience.com]
- 7. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Control Strategies for 7-Methyl Impurities in Taxane APIs
Topic: Regulatory Limits & Control Strategies for 7-Methyl Impurities in Taxane APIs Content Type: Technical Comparison Guide & Experimental Protocol Audience: Pharmaceutical Scientists, QC Analysts, and Regulatory Affairs Specialists.
Executive Summary
In the development of Taxane APIs—specifically Cabazitaxel and, to a lesser extent, Paclitaxel and Docetaxel —the control of C7-substituted impurities is a critical quality attribute (CQA). While C7-epimerization is the dominant degradation pathway for Paclitaxel, 7-methyl impurities (specifically 7-methoxy derivatives and precursors like 7-methyl-10-deacetylbaccatin III ) represent a distinct regulatory challenge, particularly for Cabazitaxel synthesis where methylation is a key process step.
This guide compares the performance of High-Performance Liquid Chromatography (HPLC-UV) versus Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS) for the detection and quantitation of these impurities. We establish that while HPLC is sufficient for ICH Q3A compliance (0.15% limit), UPLC-MS/MS is required for trace analysis of genotoxic precursors (ICH M7 compliance).
Regulatory Landscape: The "0.15%" vs. "TTC" Thresholds
The regulatory limit for 7-methyl impurities depends entirely on their classification: Process-Related Impurity vs. Mutagenic Impurity .
A. Standard Non-Mutagenic Impurities (ICH Q3A)
For stable process intermediates like 7-methyl-10-deacetylbaccatin III (7-Methyl-10-DAB) found in Cabazitaxel, the limits follow standard ICH Q3A(R2) guidelines based on maximum daily dose (MDD).
| Threshold Type | Limit (MDD < 2g) | Application to Taxanes |
| Reporting Threshold | 0.05% | Level at which impurity must be reported in CoA. |
| Identification Threshold | 0.10% | Level requiring structural characterization (NMR/MS). |
| Qualification Threshold | 0.15% (or 1.0 mg) | Critical Limit. Levels above this require tox studies. |
Expert Insight: Since Taxanes are potent cytotoxic agents with low daily doses (<100 mg), the percentage limit (0.15%) typically supersedes the absolute weight limit.
B. Mutagenic Impurities (ICH M7)
If the "7-methyl" impurity arises from the use of alkylating agents (e.g., Dimethyl Sulfate or Methyl Iodide used to methylate the C7 position), these reagents are Class 1 Mutagens.
-
Limit: Threshold of Toxicological Concern (TTC) = 1.5 µ g/day .
-
Implication: For a 50 mg dose, the limit is 30 ppm (0.003%) , far below the detection capability of standard HPLC-UV.
Technical Deep Dive: The C7-Methylation Pathway
The C7 hydroxyl group on the taxane core (Baccatin III) is chemically reactive. In Cabazitaxel synthesis, this position is intentionally methylated. The "7-methyl impurity" profile is usually a mixture of:
-
Under-methylated species: Unreacted C7-OH (Docetaxel-like impurities).
-
Over-methylated species: Methylation at unintended sites (e.g., C1 or Oxetane ring opening).
-
7-Methyl-10-DAB: A key intermediate that must be purged.
Pathway Visualization (Graphviz)
Figure 1: Formation pathway of 7-Methyl-10-DAB impurity during Cabazitaxel synthesis. Control of the intermediate step is critical to prevent carryover.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
To control these impurities, we compared two analytical approaches. The "Product" here is the Analytical Control Strategy .
Comparative Data Table
| Feature | Method A: HPLC-UV (Standard) | Method B: UPLC-MS/MS (Advanced) |
| Target Impurity | 7-Methyl-10-DAB (Process Impurity) | Methylating Reagents / Trace Impurities |
| Detection Principle | UV Absorbance @ 227 nm | Electrospray Ionization (ESI+) MRM |
| Limit of Quantitation (LOQ) | 0.03% (w/w) | 0.5 ppm (0.00005%) |
| Run Time | 45 - 60 Minutes | 8 - 12 Minutes |
| Specificity | Moderate (Co-elution risk with epimers) | High (Mass-based discrimination) |
| Regulatory Suitability | ICH Q3A (0.15% Limit) | ICH M7 (Mutagenic Limits) |
| Cost Per Run | Low | High |
Performance Verdict
-
Use HPLC-UV for routine batch release to monitor the 7-Methyl-10-DAB intermediate against the 0.15% limit. It is robust, cost-effective, and sufficient for non-mutagenic structural analogs.
-
Use UPLC-MS/MS during process validation to prove the clearance of alkylating reagents (DMS/MeI) or if the 7-methyl impurity co-elutes with the main peak in UV.
Experimental Protocol: Validated HPLC Method for 7-Methyl Impurities
This protocol is designed to separate Cabazitaxel from 7-Methyl-10-DAB and Docetaxel (potential starting material impurity).
A. Chromatographic Conditions[1]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V). Note: A longer column is required to resolve the 7-methyl impurity from the 7-epi degradants.
-
Mobile Phase A: Water (0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 230 nm (Taxane core absorption)
-
Column Temp: 30°C
B. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 65 | 35 | Equilibration |
| 15.0 | 50 | 50 | Elution of early polar impurities |
| 35.0 | 10 | 90 | Elution of Cabazitaxel & 7-Methyl analogs |
| 45.0 | 10 | 90 | Wash |
| 46.0 | 65 | 35 | Re-equilibration |
C. System Suitability Criteria (Self-Validating)
-
Resolution (Rs): > 2.0 between Cabazitaxel and 7-Methyl-10-DAB.
-
Tailing Factor: < 1.5 for the API peak.
-
RSD: < 2.0% for 6 replicate injections of the standard.
D. Sample Preparation
-
Standard Stock: Dissolve 7-Methyl-10-DAB reference standard in Methanol to 0.5 mg/mL.
-
Sensitivity Solution: Dilute Stock to 0.00075 mg/mL (representing the 0.15% limit relative to a 0.5 mg/mL sample).
-
Test Sample: Dissolve 25 mg API in 50 mL Methanol (0.5 mg/mL).
Troubleshooting & Causality
Issue: "Ghost Peak" at RRT 1.05. Causality: Taxanes are prone to epimerization at C7 in basic conditions or unbuffered aqueous solutions. Differentiation:
-
7-Epi-Cabazitaxel: Forms upon stress (heat/base).
-
7-Methyl-10-DAB: Present in the starting material or formed via incomplete reaction. It does not increase during stability studies unless the synthesis reaction continues (unlikely in solid state).
-
Action: Perform a spike recovery study. Spike the sample with known 7-Methyl-10-DAB. If the peak at RRT 1.05 increases, it is the process impurity. If a shoulder appears, it is likely the epimer.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. [Link]
-
ICH Harmonised Tripartite Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation, 2017.[2] [Link]
-
European Pharmacopoeia (Ph. Eur.). Cabazitaxel Monograph 2846. European Directorate for the Quality of Medicines & HealthCare. [Link]
- Sun, J. et al. "Separation and characterization of impurities in Cabazitaxel by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2015.
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 7-methyl-10-DAB Purity Assays
Executive Summary
The accurate determination of purity for 7-methyl-10-deacetylbaccatin III (7-methyl-10-DAB), a critical precursor and potential impurity in the synthesis of taxane-based chemotherapeutic agents like docetaxel, is paramount for ensuring final drug product safety and efficacy. This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals to compare and validate analytical methodologies for 7-methyl-10-DAB purity. We delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting a simulated inter-laboratory comparison based on established validation parameters. By explaining the causality behind experimental choices and grounding our protocols in regulatory standards, this document serves as a practical tool for selecting the appropriate assay, troubleshooting variability, and ensuring analytical consistency across different laboratory settings.
Introduction: The Critical Role of Purity in Taxane Synthesis
Taxane-based drugs, such as docetaxel, are cornerstones of modern oncology.[1][2] Their synthesis is a complex, multi-step process originating from precursors like 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the European yew tree (Taxus baccata).[1][3][4] The compound 7-methyl-10-DAB is a key intermediate in certain semi-synthetic routes to second-generation taxanes. Its purity directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API). Even trace impurities can alter the toxicological and pharmacological properties of the drug, making their identification and quantification a regulatory and safety imperative.[5]
This guide addresses the challenge of achieving consistent and reliable purity measurements for 7-methyl-10-DAB across different laboratories, which may use varied instrumentation and methodologies. We will compare the most prevalent analytical techniques, providing the scientific rationale behind method selection and offering detailed, field-tested protocols to establish a robust, self-validating analytical system.
The Analyte: Understanding 7-methyl-10-DAB
A thorough understanding of the analyte is fundamental to developing a robust analytical method.
-
Chemical Structure: 7-methyl-10-DAB is a derivative of the complex diterpenoid 10-DAB. The core taxane ring is structurally intricate, and small modifications, such as the methylation at the C7 position, can influence its chromatographic behavior and spectroscopic properties.
-
Significance: It serves as an advanced intermediate in the synthesis of novel taxane analogues.[6][7][8] Its presence as an unreacted starting material or a side-product in the final API constitutes an impurity that must be controlled.
-
Potential Impurities: The impurity profile can be complex, arising from the natural source of the precursor, the synthetic process, and degradation.[9] Common related substances may include other taxane analogues, epimers (e.g., 7-epi docetaxel), and oxidation products.[1][10][11] The analytical method must be able to resolve 7-methyl-10-DAB from these potential interferents.
Core Analytical Methodologies: A Comparative Overview
The choice of an analytical method is a balance of performance, speed, and the specific question being asked (e.g., routine QC vs. structural elucidation). We will compare three primary techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical quality control for its robustness and reliability.[10][12][13]
-
Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 column for taxanes) and a liquid mobile phase.[12][14] The non-polar nature of the taxane core makes it well-suited for reversed-phase chromatography. A UV detector is commonly used for quantification, typically at a wavelength around 230 nm where the taxane chromophore absorbs strongly.[5]
-
Strengths: Ubiquitous instrumentation, well-established and understood methodology, highly robust for routine analysis.
-
Limitations: Longer run times compared to UPLC, lower peak capacity (resolution) for highly complex impurity profiles.
Ultra-Performance Liquid Chromatography (UPLC-UV/PDA)
UPLC represents an evolution of HPLC, utilizing smaller particle size columns (sub-2 µm) to achieve faster and more efficient separations.[15]
-
Principle of Operation: The fundamental principle is identical to HPLC, but the smaller particles require instrumentation capable of handling much higher backpressures. This results in significantly sharper peaks and reduced run times.[15][16] A Photo-Diode Array (PDA) detector is often paired with UPLC, providing spectral data that can help in peak identification and purity assessment.
-
Strengths: High throughput, superior resolution for complex samples, reduced solvent consumption.[17]
-
Limitations: Requires specialized high-pressure instrumentation, methods may be less transferable to standard HPLC systems without modification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method recognized by major pharmacopeias that allows for the direct quantification of a substance without the need for an identical reference standard.[18][19]
-
Principle of Operation: qNMR quantifies an analyte by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[20] Since the NMR signal is directly proportional to the number of nuclei, it provides an absolute measure of purity.[18][20]
-
Strengths: High precision and accuracy, does not require a specific 7-methyl-10-DAB reference standard (a certified standard of an unrelated compound can be used), provides structural information simultaneously.[19][21][22]
-
Limitations: Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for peak overlap in complex mixtures.[20]
Inter-Laboratory Study Simulation: Design and Validation Parameters
To objectively compare these methods, we simulate a multi-laboratory study designed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[23][24][25][26][27] The objective is to demonstrate that each analytical procedure is fit for its intended purpose.[26]
Analytical Method Validation Workflow
The following diagram outlines the logical flow for validating an analytical procedure according to regulatory expectations.
Caption: Workflow for Analytical Procedure Validation.
The core validation parameters assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[24]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[24]
-
Accuracy: The closeness of the test results to the true value, typically measured via recovery studies.[24][28]
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Data Analysis & Discussion
The following table summarizes the expected performance of each method based on the validation parameters. The data presented is illustrative for comparison purposes.
| Validation Parameter | HPLC-UV | UPLC-UV/PDA | qNMR (400 MHz) | Commentary |
| Specificity | Good | Excellent | Excellent | UPLC's higher resolution provides superior separation from closely eluting impurities. qNMR is highly specific due to unique chemical shifts. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | All methods demonstrate excellent linearity when properly optimized. |
| Range (% of nominal) | 80 - 120% | 80 - 120% | 10 - 200% | qNMR often has a wider linear range due to the nature of the measurement. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% | qNMR, as a primary method, is expected to have the highest accuracy.[21] |
| Precision (%RSD) | ||||
| - Repeatability | ≤ 1.0% | ≤ 0.8% | ≤ 0.5% | The higher signal-to-noise and integration precision of modern NMR spectrometers contribute to excellent repeatability. |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | ≤ 1.0% | Tightly controlled procedures are required to minimize inter-day variability in all techniques. |
| LOQ (µg/mL) | ~0.2 µg/mL[1] | ~0.05 µg/mL | ~5 µg/mL | Chromatographic methods are significantly more sensitive for trace-level quantification. |
| Typical Run Time | 20-30 min | 3-10 min[29] | 5-15 min | UPLC offers the highest throughput for routine analysis. |
| Robustness | High | Moderate-High | High | HPLC methods are often very robust. UPLC methods can be more sensitive to small changes in mobile phase composition or temperature. |
Discussion of Results:
The simulated data highlights that there is no single "best" method; the optimal choice depends on the analytical objective.
-
For routine quality control and release testing , UPLC offers an unparalleled combination of speed and resolving power, making it the most efficient choice for high-throughput environments.
-
HPLC remains a valid and highly robust option, particularly in labs that have not invested in UPLC technology or when transferring methods to facilities with varied equipment.
-
qNMR serves as an indispensable orthogonal technique. Its strength lies in its ability to provide an absolute purity value without requiring a specific reference standard for 7-methyl-10-DAB.[19] This makes it ideal for certifying in-house primary standards and for resolving discrepancies between chromatographic results from different labs.
-
While not detailed in the quantitative comparison, LC-MS is the gold standard for impurity identification .[30][31] It would be used to determine the mass and structure of unknown peaks observed during HPLC or UPLC analysis, confirming their identity.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for implementation. Laboratories must perform their own method verification to ensure suitability.
Protocol 1: Purity by Reversed-Phase UPLC-PDA
-
Rationale: This method is designed for high-throughput, accurate quantification of 7-methyl-10-DAB and separation from its known related substances. The use of a sub-2 µm C18 column provides high efficiency, and the PDA detector allows for peak purity analysis.
-
Instrumentation & Materials:
-
UPLC system capable of >15,000 psi (e.g., Waters Acquity H-Class).
-
Photodiode Array (PDA) Detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile:Water (1:1 v/v).[15]
-
7-methyl-10-DAB Reference Standard and sample material.
-
-
Procedure:
-
System Preparation: Equilibrate the column at 40°C with the initial mobile phase conditions.
-
Standard Preparation: Prepare a stock solution of the reference standard at 0.5 mg/mL in diluent. Prepare working standards for the calibration curve by serial dilution (e.g., 5, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the 7-methyl-10-DAB sample in diluent to a nominal concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Data Analysis:
-
Perform a system suitability test (SST) by injecting the 100 µg/mL standard five times. Tailing factor should be ≤ 2.0 and %RSD of peak area should be ≤ 1.0%.
-
Construct a calibration curve by plotting peak area against concentration for the working standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%.
-
-
Protocol 2: Orthogonal Purity Assessment by qNMR
-
Rationale: This protocol provides an absolute purity value that is orthogonal to chromatography. It is ideal for qualifying reference standards or investigating out-of-specification results from other methods. Maleic acid is chosen as an internal standard due to its chemical stability, high purity, and simple spectrum with a singlet that does not overlap with the analyte signals.
-
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher) with a suitable probe.
-
Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).
-
Deuterated Solvent: DMSO-d6.
-
Class A volumetric glassware and an analytical balance.
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 7-methyl-10-DAB sample into a vial.
-
Accurately weigh ~5 mg of the certified maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6, ensuring complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse angle: 90°.
-
Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative work).
-
Number of scans: ≥ 16 (to ensure adequate signal-to-noise).
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for 7-methyl-10-DAB and the singlet for the internal standard (maleic acid, ~6.3 ppm).
-
-
Purity Calculation:
-
Use the following equation to calculate the purity of the analyte:[20] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
-
-
Conclusion and Recommendations
The accurate assessment of 7-methyl-10-DAB purity is a non-negotiable aspect of quality control in the manufacturing of taxane-based pharmaceuticals. This guide has demonstrated that while HPLC and UPLC are powerful tools for routine purity and impurity profiling, a comprehensive and robust quality system benefits from an orthogonal method like qNMR.
For achieving inter-laboratory consistency, we recommend the following:
-
Primary Method: Implement a validated UPLC-PDA method as the primary technique for release testing due to its superior speed and resolution.
-
Orthogonal Verification: Utilize qNMR to qualify all primary and working reference standards. It should also be employed as the definitive method for investigating any significant discrepancies between labs or out-of-specification results.
-
Impurity Identification: Employ LC-MS/MS during process development and for the structural characterization of any new impurities that exceed the identification threshold outlined in ICH Q3A/B guidelines.
-
Harmonized Protocols: Laboratories should collaborate to use harmonized analytical procedures and a common, well-characterized reference standard to minimize systematic error and ensure data comparability.
By adopting this multi-faceted, scientifically-grounded approach, pharmaceutical organizations can be confident in the quality of their intermediates, the consistency of their data, and the safety of their final drug products.
References
- (Time in Brisbane, AU) [No Title]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration.
- Webster, G. K. (2014).
- ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR)
- AMSbiopharma. (2025).
- Ahmad, J., Ahmad, N., Kohli, K., Mir, S. R., & Amin, S. (n.d.). Pharmacokinetic Analysis of Taxane Through a Validated Ultra-High Performance Liquid Chromatography-Synapt Mass Spectrometry (UHPLC-MS/MS ESI-Q-TOF) Method. Current Bioactive Compounds, 12(2).
- (2025). Understanding ICH Q2(R2)
- Lab Manager. (2025).
- Sridhar, G., Sankar, P. R., Kumar, K. R., Hayath, S. M., & Kumar, C. S. (2012). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities.
- International Council for Harmonisation. (2023).
- Emery Pharma. (2024).
- U.S. Food and Drug Administration.
- Altabrisa Group. (2025).
- Mallampati, S., & Reddy, G. R. (2019). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. Asian Journal of Pharmaceutical and Clinical Research.
- Dadashzadeh, S., Vali, A. M., & Dorri, M. (2012). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded folic acid-polyethylene glycol-heparin-tocopherol micelles. Research in Pharmaceutical Sciences, 7(5), S853.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Benchchem. (n.d.). 6-Oxo Docetaxel vs.
- Reddy, B. P., Kumar, B. S., & Reddy, G. S. (2017). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 8(11), 707-722.
- Almac Group. (n.d.). Almac Voice.
- Dev, R. V., Babu, J. M., Vyas, K., Ram, P. S., Ramachandra, P., Sekhar, N. M., Reddy, D. N. M., & Rao, N. S. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622.
- Ahmad, J., Ahmad, N., Kohli, K., Mir, S. R., & Amin, S. (2016). Pharmacokinetic Analysis of Taxane Through a Validated Ultra-High Performance Liquid Chromatography–Synapt Mass Spectrometry (UHPLC-MS/MS ESI-Q-TOF) Method. Current Bioactive Compounds, 12(2), 93-102.
- (n.d.). Analytical Approaches to Paclitaxel.
- S, S., & S, S. (2020). A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma. Journal of Pharmacy & Bioallied Sciences, 12(Suppl 2), S713.
- Smits, A., Veen, I. v. d., & Vranken, T. v. (2021). Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Analytical and Bioanalytical Chemistry, 413(28), 7057-7069.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glycolic acid) nanoparticles. University of Kentucky.
- Vasu Dev, R., Moses Babu, J., Vyas, K., Sai Ram, P., Ramachandra, P., Mohan Sekhar, N., Mohan Reddy, D. N., & Srinivasa Rao, N. (2006). Isolation and characterization of impurities in docetaxel.
- Benchchem. (n.d.). Application Notes and Protocols for Assessing the Purity of 13-Deacetyltaxachitriene A.
- (n.d.). The methods of isolation and analysis of the taxane-type diterpenoids.
- Hoke, S. H., Cooks, R. G., Chang, C. J., & Cassady, J. M. (1994). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography.
- Mielke, S., Sparreboom, A., & Mross, K. (2006). Potential for improvement of docetaxel-based chemotherapy: a pharmacological review. European Journal of Cancer, 42(1), 29-43.
- Liu, X., Wang, J., Sun, M., & He, Z. (2012). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 74(2), 128.
- Wilson, P. M., Fahy, J., & LaBonte, M. J. (2010). Altered DNA methylation is associated with docetaxel resistance in human breast cancer cells. Cancer Chemotherapy and Pharmacology, 65(6), 1119-1128.
- (n.d.). Chemical structures of 10-DAB, paclitaxel, docetaxel, and cabazitaxel.
- precisionFDA. (n.d.).
- Mohammadian, M., Noori, S., & Ghasempour, A. (2022). Combination Therapy Against Breast Cancer Cells by Docetaxel With Rosmarinic and Thymoquinone: An Experimental Study. Avicenna Journal of Medical Biotechnology, 14(1), 58.
- Staszków, A., Guspiel, A., & Grynkiewicz, G. (2002). Chemical structures of 10-deacetylbaccatin III (10- DAB III) and related taxoids.
- LKT Labs. (n.d.).
- ChemicalBook. (2025). 7,10-Dimethoxy-10-DAB III.
- Zhang, Y., Wang, Y., Zhang, J., & Zhang, L. (2024). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI.
- U.S.
Sources
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjmb.org [cjmb.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Potential for improvement of docetaxel-based chemotherapy: a pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7,10,13-Trimethyl-10-Deacetyl Baccatin III - LKT Labs [lktlabs.com]
- 8. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 16. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. pubs.acs.org [pubs.acs.org]
- 19. almacgroup.com [almacgroup.com]
- 20. emerypharma.com [emerypharma.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. veeprho.com [veeprho.com]
- 23. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 26. database.ich.org [database.ich.org]
- 27. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. altabrisagroup.com [altabrisagroup.com]
- 29. eurekaselect.com [eurekaselect.com]
- 30. harvest.usask.ca [harvest.usask.ca]
- 31. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Comparison: 10-Deacetyl-7-methyl Baccatin III vs. 10-Methoxy-10-DAB
[1]
Executive Summary
In the semi-synthesis of third-generation taxanes (e.g., Cabazitaxel), the regioselectivity of methylation on the 10-Deacetylbaccatin III (10-DAB) core is the critical quality attribute (CQA).
-
10-Deacetyl-7-methyl Baccatin III (7-OMe-10-DAB) is the thermodynamic and kinetic product of direct methylation.[1] It is the primary intermediate en route to Cabazitaxel.
-
10-Methoxy-10-DAB (10-OMe-10-DAB) is a regio-isomer formed only under specific conditions (e.g., C7-protection strategies) or as a minor impurity.[1]
Understanding the distinction is vital for controlling impurity profiles in Cabazitaxel manufacturing, as the 7,10-dimethoxy core requires precise alkylation at both sites.
Structural & Chemical Identity
Both compounds are mono-methylated derivatives of 10-DAB, sharing the same molecular formula (
| Feature | 10-Deacetyl-7-methyl Baccatin III | 10-Methoxy-10-DAB |
| Common Abbreviation | 7-OMe-10-DAB | 10-OMe-10-DAB |
| IUPAC Modification | 7-O-methyl-10-deacetylbaccatin III | 10-O-methyl-10-deacetylbaccatin III |
| Methylation Site | C7-OH (B-ring) | C10-OH (C-ring) |
| Reactivity Origin | High nucleophilicity of C7-OH (accessible) | Low nucleophilicity of C10-OH (sterically hindered) |
| Role in Synthesis | Key Intermediate for Cabazitaxel | Impurity / Byproduct (rarely isolated) |
| Polarity (RP-HPLC) | Slightly less polar than 10-DAB | Similar to 7-OMe (co-elution risk) |
Synthesis & Regioselectivity: The Mechanistic Divergence
The formation of these two isomers is governed by the distinct steric and electronic environments of the hydroxyl groups on the taxane core.
The Reactivity Hierarchy
-
C7-OH : Located on the B-ring, this secondary hydroxyl is relatively unhindered and is the most reactive hydroxyl after the C2'-OH (which is absent in the 10-DAB core).[1] In basic conditions (NaH/MeI), C7 methylates first .
-
C10-OH : Located on the C-ring, adjacent to the oxetane bridge and the C11-C12 quaternary center.[1] It is sterically hindered.[1] Methylation at C10 usually requires forcing conditions or prior methylation of C7.
Synthesis Pathways Diagram
The following diagram illustrates the kinetic preference for the 7-OMe derivative and the pathway to Cabazitaxel.
Figure 1: Methylation pathways of 10-DAB. The green path represents the standard synthetic route; the red node represents the difficult-to-access isomer.
Experimental Protocols & Characterization
To distinguish these isomers, 1H-NMR is the gold standard, as Mass Spectrometry cannot differentiate these isobaric species without complex fragmentation analysis.
Protocol A: Selective Synthesis of 7-OMe-10-DAB
Objective : To isolate the 7-methyl intermediate without over-methylating to the 7,10-dimethoxy product.[1]
-
Reagents : 10-DAB (1.0 eq), Methyl Iodide (MeI, 1.1 eq), Sodium Hydride (NaH, 2.5 eq), THF (anhydrous).
-
Procedure :
-
Cool THF solution of 10-DAB to -20°C.
-
Add NaH slowly. Stir for 30 min to generate the alkoxide.
-
Add MeI dropwise over 1 hour. Crucial: Rapid addition leads to local high concentration and over-methylation (Cabazitaxel impurity).[1]
-
Quench with
after 2 hours.
-
-
Purification : Silica gel chromatography (DCM:MeOH 95:5).[1] 7-OMe-10-DAB elutes before 10-DAB but after the dimethoxy product.[1]
Protocol B: NMR Differentiation (Self-Validating System)
Use the chemical shift (
| Proton Signal | 10-DAB (Reference) | 7-OMe-10-DAB | 10-OMe-10-DAB |
| C7-H | ~4.15 ppm (m) | ~3.85 ppm (dd) (Shielded by OMe) | ~4.15 ppm (m) |
| C10-H | ~5.20 ppm (s) | ~5.20 ppm (s) | ~4.90 ppm (s) (Shielded by OMe) |
| C7-OMe | Absent | Singlet ~3.30 ppm | Absent |
| C10-OMe | Absent | Absent | Singlet ~3.45 ppm |
Diagnostic Rule :
Application in Drug Development[2]
Impurity Profiling for Cabazitaxel
In the industrial synthesis of Cabazitaxel (Jevtana®), 7-OMe-10-DAB is an expected intermediate.[1] However, 10-OMe-10-DAB is a "Process-Related Impurity" that indicates a failure in regiocontrol or the use of non-selective methylation conditions.[1]
-
Acceptance Criteria : In Cabazitaxel API, any mono-methylated species (either 7-OMe or 10-OMe) is considered an impurity (Limit usually <0.15%).[1]
-
Purification Challenge : Because 10-OMe-10-DAB is structurally similar to the 7-OMe isomer, they are difficult to separate by standard preparative HPLC.[1] Regioselective synthesis (avoiding 10-OMe formation initially) is preferred over downstream purification.[1]
Stability Note
The C7-OMe ether is chemically stable.[1] However, the C10 position in taxanes is prone to epimerization (to 7-epi) under harsh basic conditions.[1] Maintaining temperatures below 0°C during methylation minimizes C7-epimerization.[1]
References
-
Kingston, D. G. I. (1994).[1] Taxol: chemistry and structure-activity relationships. Pharmaceutical Therapeutics.[1][2] Link
-
Manda, A., et al. (2024). Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development. Link[1]
-
Fang, W. S., & Liang, X. T. (2005). Recent progress in the structure-activity relationships of paclitaxel analogues. Mini Reviews in Medicinal Chemistry. Link
-
Bouchard, H., et al. (2002). Process for preparing cabazitaxel and intermediates. U.S. Patent No.[1] 5,847,170.[1] Link
-
Appendino, G. (1995).[1] The Chemistry of Taxol. Natural Product Reports. Link
COA Interpretation & Validation Guide: Commercial 10-Deacetyl-7-methyl Baccatin III Standards
Executive Summary & Scientific Context
10-Deacetyl-7-methyl Baccatin III (hereafter 7-Me-10-DAB ) is a critical process-related impurity and intermediate in the semi-synthesis of Cabazitaxel . Unlike Paclitaxel or Docetaxel, Cabazitaxel carries methoxy groups at the C7 and C10 positions.[1] The 7-Me-10-DAB species represents a mono-methylated intermediate where the C7 hydroxyl is methylated, but the C10 remains free (or deacetylated).
Accurate interpretation of the Certificate of Analysis (COA) for this standard is vital for two reasons:
-
Impurity Tracking: It elutes in close proximity to 10-Deacetylbaccatin III (10-DAB) and other methylated congeners, requiring high-resolution chromatography for separation.
-
Stoichiometric Precision: In synthetic optimization, using a standard with unverified water content or solvent load leads to erroneous yield calculations.[1]
This guide moves beyond basic "purity checks" to a forensic analysis of the standard's quality, comparing it against alternative quantification strategies.[1]
The Chemistry: Why "7-Methyl" Matters
To interpret the COA, one must understand the molecule's instability and reactivity.[1]
-
Epimerization Block: The C7-hydroxyl group in natural taxanes is prone to epimerization (forming 7-epi-taxanes). Methylation at C7 locks this position, preventing epimerization.[1] Therefore, 7-Me-10-DAB is chemically more stable than its parent 10-DAB regarding epimerization, but it remains sensitive to ester hydrolysis at C13/C4.[1]
-
Chromatographic Behavior: The addition of a methyl group increases lipophilicity compared to 10-DAB. On a C18 column, 7-Me-10-DAB will elute after 10-DAB but likely before fully methylated derivatives like 7,10-dimethoxy-10-DAB.[1]
Visualization: Impurity Origin Pathway
The following diagram illustrates where this specific impurity arises during Cabazitaxel synthesis, validating the need for this specific standard.
Figure 1: Origin of 7-Me-10-DAB in taxane semi-synthesis. It serves as a marker for incomplete methylation efficiency.
COA Interpretation Framework: The "Red Flag" System
A standard COA for taxanes often hides critical deficiencies. Use this forensic checklist:
A. Identity (NMR & Mass Spec)[2][3][4]
-
The Critical Signal: Look for the C7-OMe singlet in the proton NMR (typically around
3.3 - 3.5 ppm).-
Validation: If this signal is absent or split, the product may be the C10-methyl isomer or the parent 10-DAB.
-
-
Mass Spectrometry: The parent ion
or must match the MW of 558.62 g/mol .-
Red Flag: A mass of 544 indicates 10-DAB (missing methyl). A mass of 572 indicates dimethylation (Cabazitaxel core).
-
B. Purity vs. Assay (The "Potency Gap")
This is the most common error in research procurement.
-
Chromatographic Purity (% Area): Indicates the ratio of the main peak to impurities at a specific wavelength (usually 227 nm).
-
Assay (% w/w): The actual mass of the molecule in the vial.
-
The Trap: A taxane standard can have 99.5% HPLC Purity but only 85% Assay .
-
Cause: Taxanes are hygroscopic and often solvate with crystallization solvents (Methanol/DCM).
-
Correction: Always correct your weighing using the equation:
If % Assay is not listed, use:
-
C. Residual Solvents[1][2]
-
Methanolic Solvates: 7-Me-10-DAB is often purified via methanol recrystallization.[1] Methanol signals in NMR are acceptable but must be quantified (e.g., by TGA or GC-Headspace) to adjust the assay.
Comparative Analysis: Choosing the Right Standard
When selecting a standard for 7-Me-10-DAB, researchers typically face three tiers of products. Below is an objective performance comparison.
Table 1: Comparative Performance of Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Standard (Primary) | Research Chemical (Secondary) |
| Traceability | ISO 17034 Accredited | Vendor-Validated | Unverified / Bulk |
| Assay Method | qNMR or Mass Balance | HPLC % Area | HPLC % Area only |
| Water Content | Measured (KF Titration) | Often "Loss on Drying" | Not Listed |
| Risk Profile | Low. Defensible in court/filings. | Moderate. Good for R&D. | High. Risk of batch variation.[2] |
| Cost Factor | 10x | 3x | 1x |
| Recommendation | Use for Release Testing of GMP batches. | Use for Method Validation and Routine QC. | Use for Peak Identification only. |
Alternative Quantification Strategy: Relative Response Factors (RRF)
If a high-purity 7-Me-10-DAB standard is unavailable or too costly, can you use the parent 10-DAB?
-
Hypothesis: The chromophore (baccatin core) is largely unchanged by C7-methylation.
-
Reality: While
remains ~227 nm, the molecular weight shifts from 544 to 558.[1] -
Protocol: You can use 10-DAB as a surrogate, but you must apply a correction factor.
-
Theoretical RRF:
(assuming molar extinction coefficient is identical). -
Weight Correction: Multiply result by ratio
. -
Verdict:Acceptable for early R&D (<5% error), but unacceptable for GMP release without experimental RRF determination.[1]
-
Experimental Protocol: Self-Validating Separation
To verify the quality of your purchased 7-Me-10-DAB standard, run this specific HPLC protocol designed to separate it from its likely contaminants (10-DAB and 7-Epi-10-DAB).
Method: Gradient Reverse-Phase HPLC[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, .[1] -
Mobile Phase A: Water (0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV @ 227 nm (Taxane max) and 254 nm (aromatic impurities).
-
Temperature: 30°C
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 25 | Initial |
| 15.0 | 60 | Linear Gradient (Elution of Taxanes) |
| 15.1 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 25 | Re-equilibration |
Expected Elution Order:
-
10-Deacetylbaccatin III (10-DAB): Most polar (RT ~6-7 min).
-
10-Deacetyl-7-methyl Baccatin III: Target (RT ~8-9 min).
-
Baccatin III: (If present).
-
Cabazitaxel / Dimethylated species: Least polar (RT >12 min).
Analytical Workflow Diagram
The following workflow ensures that the standard is verified before being used to calibrate other experiments.
Figure 2: Decision tree for validating incoming reference standards prior to use.
Conclusion
For commercial 10-Deacetyl-7-methyl Baccatin III standards, the Certificate of Analysis is not a guarantee; it is a starting point. [1]
-
Do not rely solely on HPLC purity; calculate the "As-Is" assay to account for solvent entrapment.
-
Do verify identity via the unique C7-methoxy NMR signal if the COA lacks specific spectral assignment.
-
Do use the gradient method provided above to ensure the standard is distinct from the parent 10-DAB.
By adhering to this rigorous interpretation strategy, researchers ensure the integrity of their Cabazitaxel impurity profiling and yield calculations.[1]
References
-
Pharmaffiliates. Cabazitaxel Impurity Standards & COA Specifications. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Cabazitaxel Derivatives. Retrieved from [Link]
-
ICH Guidelines. Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Malik, S. et al. (2023).[1] Purification and characterization of Taxol and 10-Deacetyl baccatin III. Journal of Separation Science. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 10-Deacetyl-7-methyl Baccatin III
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 10-Deacetyl-7-methyl Baccatin III Content Type: Technical Safety Guide (HPAPI Level) Audience: Senior Researchers, Process Chemists, and EHS Officers[1]
Executive Safety Directive
Compound Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate.[1] Hazard Band: OEB 4 / OEB 5 (Occupational Exposure Band 4/5).[1] Critical Hazard: Cytotoxic, Genotoxic, Reproductive Toxin.[1]
The "Why" Behind the Protocol: 10-Deacetyl-7-methyl Baccatin III is a key taxane intermediate (often used in the synthesis of Cabazitaxel).[1] Like its parent compound, Paclitaxel, it functions as a microtubule stabilizer, arresting cell division at the G2/M phase.[1] Because it targets rapidly dividing cells indiscriminately, it poses a severe risk to the researcher’s bone marrow, reproductive system, and epithelial tissues.
Immediate Action: Treat all powders as inhalation hazards and all solutions as rapid dermal absorption hazards.[1] Standard "blue nitrile" lab gloves and a white cotton coat are insufficient.
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. We utilize a "redundant barrier" strategy to ensure that if one layer fails, the researcher remains protected.[1]
| PPE Component | Specification | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR Full-Face N100/P100 mask.[1] | Particle Size: Taxane powders are often micronized (<10 µm), easily bypassing standard surgical masks.[1] N95s offer insufficient protection factors (APF 10) for OEB 4 compounds.[1] |
| Dermal (Hands) | Double Gloving Protocol. 1. Inner: Extended cuff Nitrile (4-5 mil).2.[1] Outer: Chemotherapy-rated Nitrile (ASTM D6978 compliant).[1] | Permeation: Taxanes are highly lipophilic.[1] They can solvate through latex or thin nitrile.[1] Double gloving creates a tortuous path for the molecule and allows outer glove removal upon contamination without exposing skin.[1] |
| Dermal (Body) | Tyvek® 800J or equivalent (taped seams, rear-entry preferred) or Chemo-rated disposable gown (closed front).[1] | Aerosol Deposition: Powder drift settles on shoulders/chest.[1] Cotton coats absorb and retain the toxin, turning your clothing into a secondary exposure source.[1] |
| Ocular | Indirectly Vented Goggles (if not wearing full-face respirator).[1] | Mucosal Absorption: Taxanes are irritants (H319).[1] Safety glasses allow aerosols to bypass the lens via the gap at the temples.[1] |
| Footwear | Shoe Covers (Booties) or dedicated lab shoes.[1] | Track-out: Prevents migration of trace powder from the weigh station to common areas (offices/cafeterias).[1] |
Decision Logic: Selecting the Right Barrier
Not all procedures require the same burden of PPE.[1][2] Use this decision tree to determine your requirements based on the physical state of the material.
Figure 1: PPE Selection Logic based on physical state and available engineering controls.[1]
Operational Protocols: The "Clean-to-Dirty" Workflow
Phase A: Donning (Putting On)
Goal: Create a sealed environment before entering the hazard zone.
-
Inspection: Check Tyvek/gown for tears.[1] Inspect gloves for pinholes (air inflation test).[1]
-
Shoe Covers: Don first to avoid contaminating hands later.[1]
-
Inner Gloves: Don extended cuff nitrile gloves.[1] Tape the cuff to the lab coat/Tyvek sleeve using chemically resistant tape (e.g., ChemTape).[1] This seals the wrist gap.
-
Suit/Gown: Don the main body protection.[1]
-
Respiratory/Eye: Don N100/PAPR and goggles.[1] Adjust fit.
-
Outer Gloves: Don the second pair of ASTM D6978 gloves. Do not tape these; they must be easily removable if splashed.[1]
Phase B: Handling (The "Active" Phase)
-
Weighing: Never weigh 10-Deacetyl-7-methyl Baccatin III on an open bench. Use a static-free balance inside a Powder Containment Hood or Glovebox .[1]
-
Solubilization: Add solvent slowly down the side of the vessel to prevent "puffing" of dry powder.
-
Glove Awareness: Change outer gloves immediately if:
Phase C: Doffing (Taking Off)
Critical Step: This is where 90% of self-contamination occurs.[1]
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).[1] Dispose in Yellow Chemo Waste.[1][3][4]
-
Gown/Suit: Unzip/untie.[1] Peel away from the neck and shoulders, rolling the outside inward. Do not shake the fabric.[1]
-
Shoe Covers: Remove and dispose.
-
Inner Gloves: Remove last.
-
Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]
Decontamination & Waste Disposal
Taxanes are not biodegradable and are hazardous to aquatic life.[1] Proper segregation is a legal and ethical requirement.[1]
| Waste Category | Definition | Disposal Container | Action |
| Trace Waste | "RCRA Empty" containers (<3% residue by weight), outer gloves, gowns, wipes.[1][5] | Yellow Bin (Trace Chemo) | Incineration (Medical Waste).[1][4] |
| Bulk Waste | Stock solutions, visible powder spills, >3% residue, expired aliquots.[1] | Black Bin (RCRA Hazardous) | High-Temperature Incineration. Must be labeled as Hazardous Waste (Toxic).[1] |
| Spill Cleanup | Liquid spills.[1][3] | Spill Kit | Absorb with chemo-pads.[1] Clean surface with detergent (surfactant) then 70% Isopropanol.[1] Bleach is ineffective for deactivating taxanes; it only oxidizes them.[1] |
Mechanism of Exposure Control
Understanding the hierarchy helps you prioritize where to spend your safety budget.[1] PPE is the last line of defense, not the first.
Figure 2: Hierarchy of Controls applied to 10-Deacetyl-7-methyl Baccatin III.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1] Centers for Disease Control and Prevention.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][Link][1]
-
PubChem. (n.d.).[1][3] 10-Deacetylbaccatin III (Compound Summary).[1][2][6][7] National Library of Medicine.[1] [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
